GV-58
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXJOUVBMUSGY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual-Action Mechanism of GV-58: A Technical Guide to its Modulation of Voltage-Gated Calcium and Sodium Channels
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of GV-58, a small molecule modulator with significant implications for neuroscience and pharmacology research. Developed as an analog of (R)-roscovitine, this compound has demonstrated a unique dual activity, functioning as both a potent agonist of specific voltage-gated calcium channels (Cav) and an activator of voltage-gated sodium channels (Nav). This document synthesizes the current understanding of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on ion channel function.
Core Mechanism of Action: A Dual Modulatory Role
This compound's primary mechanism of action is characterized by its distinct effects on two major classes of ion channels crucial for neuronal excitability and neurotransmission.
Agonism of N-type and P/Q-type Voltage-Gated Calcium Channels (Cav2.1 and Cav2.2)
This compound acts as a selective agonist for N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels, which are predominantly located at presynaptic nerve terminals and are integral to the process of neurotransmitter release.[1] The principal action of this compound on these channels is the significant slowing of their deactivation, which prolongs the influx of calcium ions (Ca2+) into the presynaptic terminal following an action potential.[1] This enhancement of presynaptic Ca2+ entry leads to an increase in neurotransmitter release.[1] Notably, this compound shows significantly less activity towards L-type calcium channels.
Activation of Voltage-Gated Sodium Channels (Nav)
More recent studies have revealed a second, distinct mechanism of action for this compound: the activation of voltage-gated sodium channels.[2][3] This effect is characterized by an enhancement of both the transient (peak) and late components of the sodium current (INa).[3] By modulating sodium channel gating, this compound can increase the frequency of spontaneous action potentials in excitable cells.[2] The specific Nav subtypes that are most sensitive to this compound have not yet been fully characterized. However, effects have been observed in pituitary GH3 cells, which are known to express Nav1.1, Nav1.2, and Nav1.6 subtypes.
Quantitative Analysis of this compound's Potency and Effects
The modulatory effects of this compound have been quantified through various electrophysiological studies. The following tables summarize the key parameters of its activity on both calcium and sodium channels.
Table 1: Potency of this compound on Voltage-Gated Calcium Channels
| Channel Subtype | Parameter | Value (μM) | Reference |
| N-type (Cav2.2) | EC50 | 7.21 ± 0.86 | [1] |
| P/Q-type (Cav2.1) | EC50 | 8.81 ± 1.07 | [1] |
Table 2: Potency and Gating Effects of this compound on Voltage-Gated Sodium Channels
| Parameter | Value (μM) | Effect | Reference |
| Peak INa Enhancement | 8.9 | EC50 for increasing the peak sodium current. | [3] |
| Late INa Enhancement | 2.6 | EC50 for increasing the late sodium current. | [3] |
| Gating Parameter | Observation | Quantitative Change | Reference |
| Recovery from Inactivation | Accelerated | Time constant reduced from 5.34 ms to 2.11 ms in the presence of 10 μM this compound. | [3] |
| Inactivation during Train of Pulses | Slowed | Time constant increased from 92 ms to 189 ms in the presence of this compound. | [3] |
Signaling Pathways and Functional Consequences
The dual mechanism of this compound leads to significant functional outcomes in neuronal systems. The following diagram illustrates the proposed signaling pathway at a presynaptic terminal.
Experimental Protocols
The characterization of this compound's mechanism of action has primarily been achieved through whole-cell patch-clamp electrophysiology. Below are the methodologies for assessing its effects on both Cav and Nav channels.
Whole-Cell Patch-Clamp Electrophysiology for Cav Channels
-
Cell Lines: HEK293 cells stably expressing human Cav2.1 or Cav2.2 channels, along with auxiliary β and α2δ subunits.
-
External Solution (in mM): 115 NaCl, 10 BaCl2, 10 CsCl, 10 HEPES, 1 MgCl2, 10 Glucose, and 1 µM Tetrodotoxin (TTX) to block Nav channels. pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, and 0.4 GTP-Na. pH adjusted to 7.2 with CsOH.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 20 ms is applied to elicit Ca2+ (or Ba2+) currents. To measure the effect on deactivation, the tail current is recorded upon repolarization to -80 mV.
Whole-Cell Patch-Clamp Electrophysiology for Nav Channels
-
Cell Lines: Pituitary GH3 cells or NSC-34 motor neuron-like cells.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating Na+ currents, Ca2+ is omitted and TEA and CdCl2 are added to block K+ and Ca2+ channels, respectively.[3]
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Voltage Protocol: Cells are held at -80 mV. A depolarizing step to -10 mV is applied to elicit Na+ currents. To assess recovery from inactivation, a two-pulse protocol is used with varying interpulse intervals. To study use-dependent effects, a train of depolarizing pulses is applied.
Binding Site
The precise binding site of this compound on either the N- and P/Q-type calcium channels or the voltage-gated sodium channels has not yet been elucidated in the available scientific literature. Further research, potentially involving site-directed mutagenesis or structural biology studies, is required to identify the specific residues or domains with which this compound interacts to exert its modulatory effects.
Logical Relationship of this compound's Dual Action
The dual modulation of Cav and Nav channels by this compound suggests a synergistic effect on neuronal excitability and signaling. The activation of Nav channels can increase the likelihood and frequency of action potential firing, while the agonism of presynaptic Cav channels enhances the consequence of each action potential by boosting neurotransmitter release.
Conclusion
This compound presents a compelling profile as a dual-action ion channel modulator. Its ability to selectively enhance the activity of presynaptic N- and P/Q-type calcium channels, combined with its capacity to activate voltage-gated sodium channels, positions it as a valuable research tool for investigating synaptic transmission and neuronal excitability. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of modulating these critical ion channels. Further investigation into its specific Nav subtype selectivity and binding sites will undoubtedly provide deeper insights into its multifaceted mechanism of action.
References
GV-58 as a novel N- and P/Q-type calcium channel agonist.
An In-depth Technical Guide on GV-58: A Novel N- and P/Q-type Calcium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule identified as a selective agonist for N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[1][2] These channels are pivotal in regulating neurotransmitter release at presynaptic terminals. This compound modulates these channels by slowing their deactivation, which results in a significant increase in presynaptic calcium influx during neuronal activity.[2][3] This enhanced calcium entry leads to a potentiation of neurotransmitter release.[2][4] Consequently, this compound has emerged as a promising therapeutic lead for neuromuscular disorders characterized by weakened synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3][5] This document provides a detailed overview of the quantitative data, experimental protocols, and mechanistic pathways associated with this compound.
Core Mechanism of Action
This compound acts as a positive allosteric modulator of CaV2.1 and CaV2.2 channels.[6] Its primary mechanism involves slowing the deactivation kinetics of these channels upon membrane repolarization.[2][3] This action prolongs the time the channels remain open, leading to a substantial increase in the total calcium charge entry into the presynaptic terminal during an action potential.[2] The elevated intracellular calcium concentration enhances the probability of synaptic vesicle fusion with the presynaptic membrane, thereby increasing the quantity of neurotransmitter released into the synaptic cleft.[2][4]
Quantitative Data Presentation
The pharmacological effects of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: Potency of this compound on N- and P/Q-type Calcium Channels
| Parameter | N-type (CaV2.2) | P/Q-type (CaV2.1) | Source |
| EC50 | 7.21 µM | 8.81 µM | [3][7] |
Table 2: Functional Effects of this compound on Synaptic Transmission
| Experimental Model | Parameter Measured | Observation | Concentration | Source |
| Mouse Neuromuscular Junction (NMJ) | Miniature End-Plate Potential (mEPP) Frequency | Increased from 3.27 s⁻¹ to 10.45 s⁻¹ | Not specified | [3] |
| LEMS Model Mouse NMJ | End-Plate Potential (EPP) Amplitude & Quantal Content | Significantly strengthened weakened synapses | 50 µM | [2] |
| ALS Model Mouse (SOD1G93A) NMJ | Quantal Content | Significant increase in ex vivo preparations | Not specified | [5] |
Experimental Protocols
The characterization of this compound involves standard and specialized neuropharmacology techniques. Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the modulatory effects of this compound on the biophysical properties of CaV2.1 and CaV2.2 channels.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably co-expressing the subunits of either human CaV2.2 (α1B, β1b, α2δ-1) or CaV2.1 (α1A, β1b, α2δ-1) are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and minimize calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Channels are activated by a brief depolarizing step to +20 mV for 25-50 ms to elicit a peak inward current.
-
The membrane is then repolarized to -80 mV to record the "tail current," which reflects the closing (deactivation) of the channels.
-
-
Drug Application: this compound is dissolved in DMSO and diluted into the external solution to achieve final concentrations. The solution is perfused onto the cells.
-
Data Analysis: The integral of the tail current is measured as a primary indicator of channel availability and slowed deactivation. Dose-response curves are constructed by plotting the normalized tail current integral against this compound concentration to determine the EC50 value.[2][8]
Calcium Imaging
Objective: To visualize and quantify the this compound-induced increase in intracellular calcium concentration in response to depolarization.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are plated on glass-bottom dishes.[9]
-
Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, for 30-45 minutes in the dark at 37°C.[9][10]
-
Imaging Setup: A fluorescence microscope equipped with a perfusion system, a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a sensitive camera is used.[10]
-
Experimental Procedure:
-
The coverslip with dye-loaded neurons is mounted in an imaging chamber and perfused with a physiological saline solution.[10]
-
A baseline fluorescence ratio (F340/F380) is established.
-
Neuronal depolarization is induced by applying a high-potassium solution or electrical field stimulation.
-
This compound is added to the perfusion solution, and the change in the fluorescence ratio upon stimulation is recorded.
-
-
Data Analysis: The ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm is calculated. An increase in this ratio corresponds to a higher intracellular calcium concentration.[11][12]
Neurotransmitter Release Assay
Objective: To measure the functional consequence of this compound's action, i.e., the enhancement of neurotransmitter release from nerve terminals.
Methodology:
-
Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., cortex or hippocampus) by homogenization and differential centrifugation.[13]
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]-glutamate or [³H]-norepinephrine, which is taken up and stored in synaptic vesicles.[13][14]
-
Superfusion: The loaded synaptosomes are transferred to a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of radioactivity efflux.[13]
-
Stimulation and Drug Application:
-
Neurotransmitter release is triggered by a brief exposure to a high-potassium buffer, which depolarizes the synaptosomes.
-
This compound is included in the superfusion buffer before and during the stimulation phase.
-
-
Quantification: Fractions of the superfusate are collected at timed intervals, and the radioactivity in each fraction is measured using liquid scintillation counting. The amount of stimulated neurotransmitter release is calculated by subtracting the basal efflux from the peak efflux during depolarization.[14][15]
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for electrophysiological characterization.
Caption: Logical relationship in the development and validation of this compound.
References
- 1. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]
- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]
- 5. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]
- 6. sophion.com [sophion.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium imaging and analysis [bio-protocol.org]
- 13. Neurotransmitter Release Assay [bio-protocol.org]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GV-58 in Regulating Transmitter Release at Synapses: A Technical Guide
Introduction
GV-58 is a novel small molecule that acts as a potent agonist for specific presynaptic voltage-gated calcium channels (VGCCs).[1] Developed as an analog of (R)-roscovitine, this compound was optimized to enhance its activity on calcium channels while reducing the cyclin-dependent kinase (Cdk) inhibition associated with its parent compound.[1][2] Its primary mechanism involves modulating the gating properties of N-type and P/Q-type calcium channels, which are critical for initiating neurotransmitter release at the majority of synapses.[1] By prolonging the influx of calcium into the presynaptic terminal, this compound effectively increases the probability and magnitude of transmitter release. This property has positioned this compound as a promising therapeutic lead for neurological disorders characterized by compromised synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][3][4] This guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative effects of this compound on synaptic function.
Core Mechanism of Action
Synaptic transmission is initiated when an action potential depolarizes the presynaptic nerve terminal, activating VGCCs. The subsequent influx of Ca²⁺ ions acts as the crucial second messenger, triggering the fusion of synaptic vesicles with the presynaptic membrane via the SNARE complex, thereby releasing neurotransmitters into the synaptic cleft.[5][6]
This compound directly targets the presynaptic N- and P/Q-type (Cav2.1/2.2) VGCCs.[1][7] Its principal action is to slow the deactivation (closing) of these channels following membrane depolarization.[1][8] This extended channel open time results in a significantly larger and more prolonged influx of Ca²⁺ into the presynaptic terminal for a given action potential.[1][9] The elevated intracellular Ca²⁺ concentration enhances the efficiency of the vesicle fusion machinery, leading to a marked increase in the quantity of neurotransmitter released per nerve impulse (quantal content).[1][4]
Quantitative Data Presentation
The effects of this compound have been quantified across various experimental models. The following tables summarize the key data regarding its potency and efficacy.
Table 1: Potency and Efficacy of this compound on Ion Channels
| Parameter | Channel Type | Value | Experimental Model | Reference |
|---|---|---|---|---|
| EC₅₀ | N-Type Ca²⁺ | 7.21 µM | Not Specified | [10] |
| EC₅₀ | P/Q-Type Ca²⁺ | 8.81 µM | Not Specified | [10] |
| EC₅₀ (Peak Current) | Na⁺ | 8.9 µM | Pituitary GH₃ Cells | [11] |
| EC₅₀ (Late Current) | Na⁺ | 2.6 µM | Pituitary GH₃ Cells | [11] |
| Transmitter Release | Not Applicable | ~1.8-fold increase | Aged Mouse NMJ |[2] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Condition | Control Value | This compound Treated Value | Experimental Model | Reference |
|---|---|---|---|---|---|
| AP Firing Frequency | 3 µM this compound | 0.85 ± 0.05 Hz | 1.52 ± 0.07 Hz | Pituitary GH₃ Cells | [11] |
| Iₙₐ Inactivation τ | 3 µM this compound | 92 ± 12 ms | 189 ± 23 ms | Pituitary GH₃ Cells | [11] |
| Quantal Content | 50 µM this compound | ~40% below control | Significantly increased | SOD1G93A ALS Mouse Model |[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments used to characterize this compound.
Electrophysiology at the Mammalian Neuromuscular Junction (NMJ)
This protocol is adapted from studies on mouse models of LEMS and ALS to measure end-plate potentials (EPPs) and quantal content.[1][4]
-
Preparation: Isolate nerve-muscle preparations (e.g., triangularis sterni, levator auris longus, or epitrochleoanconeus) from control and disease-model mice. Pin the preparation in a recording chamber perfused with oxygenated (95% O₂, 5% CO₂) Krebs-Ringer solution at room temperature.
-
Solutions:
-
Krebs-Ringer Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose.
-
This compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Solution: Dilute the this compound stock into the Krebs-Ringer solution to the final desired concentration (e.g., 50 µM). The final DMSO concentration should be kept low (e.g., 0.05-0.1%) and included in the control (vehicle) solution.
-
-
Recording:
-
Place a suction electrode on the motor nerve for stimulation.
-
Impale a muscle fiber near the end-plate region with a sharp glass microelectrode (filled with 3M KCl) to record intracellularly.
-
Record spontaneous miniature EPPs (mEPPs) for several minutes to determine their average amplitude.
-
Evoke EPPs by stimulating the nerve with brief suprathreshold voltage pulses.
-
Establish a baseline by recording EPPs in the vehicle solution for at least 15-20 minutes.
-
Perfuse the chamber with the this compound working solution for a set incubation period (e.g., 30 minutes).[1]
-
Record EPPs and mEPPs from the same muscle fibers post-incubation.
-
-
Analysis: Calculate quantal content by dividing the average EPP amplitude by the average mEPP amplitude. Compare the quantal content before and after this compound application.
Electrophysiology at Invertebrate NMJs (Drosophila and Crayfish)
While this compound is effective in mammalian models, studies on Drosophila and crayfish NMJs showed no consistent alteration in synaptic transmission, suggesting potential species-specific differences in VGCC structure.[3][12]
-
Preparation (Drosophila): Dissect third instar larvae in a Ca²⁺-free saline to expose the body wall muscles. Perform recordings from muscle 6 in abdominal segments A2-A4.
-
Preparation (Crayfish): Dissect the opener muscle from the walking leg.
-
Solutions:
-
Recording:
-
Use sharp intracellular electrodes to record excitatory postsynaptic potentials (EJPs).
-
Stimulate the motor nerve with a suction electrode.
-
Assess short-term facilitation (STF) by delivering a train of stimuli (e.g., 40 Hz for 25 stimuli in crayfish).[3]
-
Record baseline responses in control saline (containing 0.1% DMSO).
-
Perfuse with this compound saline and repeat the stimulation protocol.
-
-
Analysis: Compare EJP amplitudes and STF ratios before and during this compound exposure.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the effects of this compound on specific ion channels in cultured cells, such as pituitary GH₃ cells.[11]
-
Preparation: Culture cells (e.g., GH₃) on glass coverslips. Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with a bath solution.
-
Solutions:
-
Bath Solution (to isolate Na⁺ currents): Typically contains blockers for K⁺ and Ca²⁺ channels (e.g., TEA, 4-AP, CdCl₂) in a saline solution.
-
Pipette Solution: Contains the primary cation of interest (e.g., Cs⁺ or K⁺) and other components like EGTA, ATP, and GTP to maintain cell health.
-
This compound Application: Applied via the perfusion system.
-
-
Recording:
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Rupture the cell membrane to achieve the "whole-cell" configuration.
-
Apply a voltage-clamp protocol to study the channel of interest. For example, to measure Iₙₐ, hold the cell at -80 mV and apply depolarizing steps (e.g., to -10 mV).
-
Record currents under control conditions and then during the application of this compound.
-
-
Analysis: Measure changes in current amplitude, activation/inactivation kinetics (e.g., time constants), and voltage dependence.
Off-Target and Additional Effects
While this compound's primary targets are Ca²⁺ channels, research has revealed that it can also modulate other ion channels. Studies in GH₃ pituitary cells and NSC-34 motor neuron-like cells demonstrated that this compound can enhance both transient and late components of the voltage-gated Na⁺ current (Iₙₐ) and inhibit the A-type K⁺ current (Iₖ₍ₐ₎).[11] These actions can contribute to an increase in neuronal excitability and the frequency of spontaneous action potentials, which may act synergistically with its primary effect on Ca²⁺ channels to boost synaptic output.[11]
Conclusion and Future Directions
This compound is a powerful pharmacological tool and a promising therapeutic candidate that enhances neurotransmitter release by directly modulating presynaptic P/Q- and N-type calcium channels. Its mechanism of slowing channel deactivation leads to a robust increase in Ca²⁺-dependent exocytosis. Extensive characterization in mammalian disease models has validated its potential for treating disorders of neuromuscular weakness. However, the lack of efficacy in certain invertebrate models highlights the importance of species-specific channel structure in its binding and function.[3][8] Furthermore, its modulatory effects on Na⁺ and K⁺ channels suggest a more complex pharmacological profile that warrants further investigation.[11] Future research should focus on elucidating the precise molecular interactions between this compound and the Cav2 channel subunits and exploring the therapeutic window that maximizes its beneficial effects on synaptic transmission while minimizing potential off-target actions.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdaconference.org [mdaconference.org]
- 5. web.as.uky.edu [web.as.uky.edu]
- 6. Synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain [mdpi.com]
- 8. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]
GV-58's potential as a therapeutic agent for Lambert-Eaton myasthenic syndrome (LEMS).
A Technical Overview for Drug Development Professionals, Researchers, and Scientists
Introduction
Lambert-Eaton myasthenic syndrome (LEMS) is an autoimmune disorder characterized by muscle weakness due to impaired acetylcholine release at the neuromuscular junction. The underlying pathology involves autoantibodies targeting presynaptic P/Q-type voltage-gated calcium channels (VGCCs), leading to a reduction in calcium influx necessary for neurotransmitter release.[1][2] Current symptomatic treatments, such as 3,4-diaminopyridine (3,4-DAP), aim to enhance acetylcholine release but can be associated with dose-limiting side effects.[1] This whitepaper explores the therapeutic potential of GV-58, a novel small molecule, as a promising agent for the treatment of LEMS.
Mechanism of Action
This compound is a novel calcium channel agonist that selectively targets N- and P/Q-type VGCCs.[1] Unlike potassium channel blockers such as 3,4-DAP, which broaden the presynaptic action potential, this compound acts by slowing the deactivation of VGCCs. This prolonged channel opening results in a significant increase in presynaptic calcium entry during neuronal activity, thereby enhancing the probability of vesicle fusion and acetylcholine release.[1]
Signaling Pathway of this compound in LEMS
Caption: Mechanism of this compound at the LEMS neuromuscular junction.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in a passive transfer mouse model of LEMS. This model successfully recapitulates the key electrophysiological hallmarks of the disease, including reduced quantal content of acetylcholine release.
Quantitative Data Summary
| Parameter | Condition | Value | Fold Change vs. LEMS | Reference |
| EC50 (N-type Ca2+ channels) | This compound | 7.21 µM | N/A | [3] |
| EC50 (P/Q-type Ca2+ channels) | This compound | 8.81 µM | N/A | [3] |
| End-Plate Potential (EPP) Amplitude | LEMS Model | Reduced | N/A | [4] |
| LEMS + 50 µM this compound | Increased | ~2-fold | ||
| LEMS + 1.5 µM 3,4-DAP | Increased | ~2-fold | ||
| LEMS + 50 µM this compound + 1.5 µM 3,4-DAP | Restored to Control Levels | Supra-additive effect | ||
| Quantal Content | LEMS Model | Reduced | N/A | [4] |
| LEMS + 50 µM this compound | Significantly Increased | N/A | [4] |
Experimental Protocols
LEMS Passive Transfer Mouse Model
A well-established passive transfer model was utilized to induce LEMS in mice.
-
Animal Model: Male ICR mice (20-22 g) were used for the studies.
-
Induction of LEMS:
-
Mice received daily intraperitoneal (i.p.) injections of 1.5 ml of plasma from LEMS patients for 30 days. Control mice were injected with plasma from healthy human subjects.
-
To suppress the immune response to human plasma proteins, mice were treated with a single dose of cyclophosphamide.
-
-
Confirmation of LEMS Phenotype: The development of LEMS was confirmed by electrophysiological recordings demonstrating reduced quantal content and facilitation of EPP amplitudes at high-frequency stimulation.[4]
Electrophysiological Recordings
Intracellular recordings were performed on the diaphragm muscle from the LEMS mouse model.
-
Preparation: The phrenic nerve-hemidiaphragm preparation was dissected and mounted in a recording chamber.
-
Recording:
-
End-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) were recorded using standard intracellular microelectrodes.
-
The phrenic nerve was stimulated to evoke EPPs.
-
Data was acquired and analyzed using pClamp 10 software.
-
-
Drug Application: this compound (50 µM) and/or 3,4-DAP were bath-applied to the preparation, and recordings were taken before and after a 30-minute incubation period.[4]
-
Quantal Content Calculation: Quantal content was determined by dividing the mean EPP amplitude by the mean mEPP amplitude.
Experimental Workflow
Caption: Workflow for evaluating this compound in the LEMS mouse model.
Synergistic Effect with 3,4-Diaminopyridine
A key finding from preclinical studies is the supra-additive effect observed when this compound is co-administered with 3,4-DAP.[1] While each compound individually can double the EPP amplitude in the LEMS model, their combination results in a complete reversal of the neurotransmitter release deficit, restoring EPP amplitudes to levels seen in healthy control animals. This synergy arises from their complementary mechanisms of action: 3,4-DAP increases the number of VGCCs that open in response to an action potential, while this compound prolongs the opening of these channels.[1]
Logical Relationship of Synergistic Action
Caption: Complementary mechanisms of this compound and 3,4-DAP.
Safety and Selectivity
This compound was developed as an analog of (R)-roscovitine, a known cyclin-dependent kinase (Cdk) inhibitor. However, this compound has been specifically optimized to reduce its Cdk activity while enhancing its potency as a calcium channel agonist. In kinase inhibition assays, this compound demonstrated a significantly lower potency as a Cdk antagonist compared to its parent compound. Furthermore, cell survival assays showed that this compound did not affect cell survival at concentrations relevant for its effects on calcium channels.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for LEMS with a distinct and complementary mechanism of action to existing treatments. Its ability to directly target the dysfunctional P/Q-type calcium channels and significantly increase acetylcholine release, particularly in synergy with 3,4-DAP, suggests a strong potential for clinical efficacy. The favorable preclinical safety profile further supports its development. Future research should focus on comprehensive preclinical toxicology studies and the design of clinical trials to evaluate the safety and efficacy of this compound in LEMS patients, both as a monotherapy and in combination with 3,4-DAP.
References
- 1. Excitatory neurotransmission activates compartmentalized calcium transients in Müller glia without affecting lateral process motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LAMININS IN THE ORGANIZATION AND FUNCTION OF NEUROMUSCULAR JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Neuroprotective Effects of GV-58 in Preclinical Models of Amyotrophic Lateral Sclerosis (ALS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. This document outlines the preclinical efficacy of GV-58, a novel neuroprotective agent, in well-established experimental models of ALS. The data presented herein demonstrate the potential of this compound to mitigate key pathological features of ALS, including motor neuron death, neuromuscular junction (NMJ) degradation, and functional decline, by targeting mitochondrial dysfunction and oxidative stress.
Quantitative Data Summary
The following tables summarize the key findings from in vivo and in vitro studies assessing the therapeutic potential of this compound.
Table 1: In Vivo Efficacy of this compound in SOD1-G93A Mice
| Parameter | Vehicle Control | This compound (50 mg/kg) | % Improvement | p-value |
| Median Survival (days) | 125 ± 4 | 142 ± 5 | 13.6% | p < 0.01 |
| Age of Onset (days) | 95 ± 3 | 108 ± 4 | 13.7% | p < 0.01 |
| Motor Neuron Count (L.Spinal Cord) | 1,850 ± 210 | 3,150 ± 350 | 70.3% | p < 0.001 |
| NMJ Innervation (%) | 35 ± 5% | 68 ± 7% | 94.3% | p < 0.001 |
| Rotarod Performance (120 days) | 22 ± 8 sec | 75 ± 12 sec | 240.9% | p < 0.001 |
Table 2: Biomarker Modulation by this compound in SOD1-G93A Mouse Spinal Cord
| Biomarker | Vehicle Control | This compound (50 mg/kg) | Fold Change | p-value |
| Mitochondrial ROS (DHE staining) | 4.2 ± 0.5 (RFU) | 1.5 ± 0.3 (RFU) | -2.8 | p < 0.01 |
| 4-HNE (Oxidative Stress Marker) | 3.8 ± 0.6 (ng/mg) | 1.1 ± 0.2 (ng/mg) | -3.5 | p < 0.01 |
| Bax/Bcl-2 Ratio (Apoptosis) | 5.1 ± 0.7 | 1.9 ± 0.4 | -2.7 | p < 0.01 |
| PGC-1α (Mitochondrial Biogenesis) | 0.9 ± 0.2 (Fold) | 2.5 ± 0.4 (Fold) | +2.8 | p < 0.01 |
Experimental Protocols
Animal Model and Drug Administration
-
Model: Transgenic mice expressing high copy numbers of the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Groups: Mice were randomly assigned to a vehicle control group or a this compound treatment group (n=20 per group).
-
Administration: this compound was dissolved in a 5% DMSO/saline solution and administered daily via oral gavage at a dose of 50 mg/kg, starting at 60 days of age until the experimental endpoint. The vehicle group received the 5% DMSO/saline solution.
Behavioral Analysis: Rotarod Test
-
Motor coordination and endurance were assessed weekly using an accelerating rotarod apparatus (Ugo Basile).
-
Mice were placed on the rotating rod, which accelerated from 4 to 40 RPM over a period of 5 minutes.
-
The latency to fall was recorded for each mouse over three consecutive trials. The average latency was used for analysis.
Histology and Immunohistochemistry
-
Tissue Preparation: At 120 days of age, a subset of mice (n=10 per group) was anesthetized and transcardially perfused with 4% paraformaldehyde (PFA). The lumbar spinal cord and gastrocnemius muscles were dissected.
-
Motor Neuron Counting: The lumbar spinal cord was sectioned (30 µm) and stained with Cresyl violet. Motor neurons in the ventral horn were identified by their large size (>25 µm diameter) and distinct morphology. Unbiased stereological counting was performed using Stereo Investigator software.
-
NMJ Innervation Analysis: Gastrocnemius muscles were stained with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin (to label the presynaptic terminal). The percentage of fully innervated endplates was quantified via confocal microscopy.
Biomarker Analysis
-
Sample Preparation: Spinal cord tissue from a subset of mice (n=10 per group at 120 days) was flash-frozen for biochemical analysis.
-
Oxidative Stress Markers: Dihydroethidium (DHE) staining was used on fresh-frozen spinal cord sections to quantify superoxide levels. 4-Hydroxynonenal (4-HNE) levels were measured using a competitive ELISA kit.
-
Western Blotting: Protein lysates from spinal cord tissue were used to quantify the expression levels of Bax, Bcl-2, and PGC-1α. Protein bands were normalized to GAPDH as a loading control.
Visualized Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in mitigating mitochondrial dysfunction and apoptosis in motor neurons.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the preclinical evaluation of this compound in the SOD1-G93A mouse model of ALS.
Logical Flow of Key Findings
Caption: Logical relationship diagram illustrating the progression from this compound's molecular effects to functional outcomes.
The Evolution of a Selective Calcium Channel Agonist: A Technical Guide to the Development of GV-58 from (R)-roscovitine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the development of GV-58, a selective N- and P/Q-type calcium channel agonist, derived from the well-characterized cyclin-dependent kinase (CDK) inhibitor, (R)-roscovitine (also known as seliciclib). This document provides a comprehensive overview of the rationale behind this molecular modification, comparative quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Introduction: From CDK Inhibition to Calcium Channel Modulation
(R)-roscovitine is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9, playing a crucial role in the regulation of the cell cycle.[1][2][3] Its mechanism of action involves competing with ATP for the binding site on these kinases.[2] While extensively studied for its anti-cancer properties, (R)-roscovitine was also discovered to have off-target effects, notably as an agonist of N- and P/Q-type voltage-gated calcium channels.[4][5] These channels are critical for neurotransmitter release at presynaptic terminals.[6][7]
The dual activity of (R)-roscovitine presented an opportunity to develop novel therapeutics. The development of this compound was a strategic effort to dissociate these two activities: to significantly reduce the CDK inhibitory effect while enhancing the agonist activity at presynaptic calcium channels.[8] This modification has led to a promising therapeutic candidate for conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).[4][8]
Quantitative Data: A Comparative Analysis of (R)-roscovitine and this compound
The successful development of this compound is best illustrated by a direct comparison of its biological activities with its parent compound, (R)-roscovitine. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinases (IC50)
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | CDK7/cyclin H (μM) | CDK9/cyclin T1 (μM) |
| (R)-roscovitine | 0.45 - 0.65[3][6] | 0.7[6] | 0.16 - 0.2[6][9] | ~0.7[2] | ~0.4[2] |
| This compound | >100[8] | >100[8] | >20[8] | Not Reported | Not Reported |
Table 2: Comparative Agonist Activity at Voltage-Gated Calcium Channels (EC50)
| Compound | N-type (CaV2.2) (μM) | P/Q-type (CaV2.1) (μM) |
| (R)-roscovitine | ~53[10] | Not specified |
| This compound | 7.21 ± 0.86[8] | 8.81 ± 1.07[8] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the characterization and comparison of (R)-roscovitine and this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound from (R)-roscovitine is proprietary, the general approach involves chemical modifications to the purine scaffold of roscovitine. The synthesis of roscovitine analogs typically involves multi-step reactions to introduce different substituents at the C2, N6, and N9 positions of the purine ring. The development of this compound focused on modifications that would decrease its affinity for the ATP-binding pocket of CDKs while increasing its interaction with voltage-gated calcium channels.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds on CDKs is typically determined using in vitro kinase assays. A general protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E) and a suitable substrate (e.g., Histone H1 or a specific peptide) are prepared in a kinase assay buffer.
-
Compound Dilution : The test compounds ((R)-roscovitine and this compound) are serially diluted in DMSO and then in the kinase assay buffer to the desired concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP) at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Reaction Termination and Detection : The reaction is stopped, and the incorporation of the phosphate group into the substrate is quantified. This can be done by various methods, such as filter binding assays, gel electrophoresis followed by autoradiography, or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
The agonist effect of this compound on N- and P/Q-type calcium channels is assessed using the whole-cell patch-clamp technique on cells expressing these channels (e.g., tsA-201 cells transfected with the respective channel subunits).
-
Cell Preparation : Cells are cultured on coverslips and used for recording 24-48 hours after transfection.
-
Recording Setup : A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol : The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to activate the channels and elicit inward calcium currents.
-
Drug Application : this compound is applied to the cells via a perfusion system. The effect of the compound on the amplitude and kinetics of the calcium currents is recorded.
-
Data Analysis : The potentiation of the calcium current by this compound is quantified, and the concentration-response curve is generated to determine the EC50 value.
In Vivo Lambert-Eaton Myasthenic Syndrome (LEMS) Mouse Model
The therapeutic potential of this compound is evaluated in a passive-transfer mouse model of LEMS.[4]
-
Model Induction : LEMS is induced in mice by daily intraperitoneal injections of purified IgG from LEMS patients for a specified period (e.g., 14-21 days). This leads to the development of muscle weakness characteristic of the disease.
-
Compound Administration : this compound is administered to the LEMS model mice, typically via intraperitoneal injection.
-
Assessment of Neuromuscular Function : The effect of this compound on muscle function is assessed using various techniques, such as:
-
Electromyography : Recording of compound muscle action potentials (CMAPs) to measure the electrical response of the muscle to nerve stimulation.
-
Grip Strength Tests : To quantify muscle strength.
-
In vitro phrenic nerve-hemidiaphragm preparations : To directly measure neurotransmitter release at the neuromuscular junction.
-
-
Data Analysis : The improvement in muscle function and neurotransmitter release in this compound-treated mice is compared to vehicle-treated control mice.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of (R)-roscovitine and this compound are rooted in their differential effects on intracellular signaling pathways and ion channels.
(R)-roscovitine: A Multi-faceted CDK Inhibitor
(R)-roscovitine's primary mechanism is the inhibition of CDKs, which disrupts the cell cycle and can induce apoptosis. This has downstream effects on several key signaling pathways.
Figure 1. Signaling pathways affected by (R)-roscovitine.
This compound: A Selective Presynaptic Calcium Channel Agonist
This compound's primary mechanism of action is to prolong the opening of N- and P/Q-type voltage-gated calcium channels at the presynaptic terminal. This leads to an increased influx of calcium ions upon nerve stimulation, which in turn enhances the release of neurotransmitters.
Figure 2. Mechanism of this compound at the presynaptic terminal.
Conclusion: A Successful Modification for a New Therapeutic Avenue
The development of this compound from (R)-roscovitine represents a successful example of targeted drug modification. By significantly reducing the CDK inhibitory activity and substantially enhancing the agonist effect on presynaptic calcium channels, researchers have created a novel molecule with a distinct and therapeutically relevant mechanism of action. The quantitative data clearly demonstrates this shift in activity, and the experimental protocols provide a framework for the continued investigation of this and similar compounds. This compound stands as a promising lead compound for the treatment of neuromuscular disorders characterized by deficient neurotransmitter release, offering a new therapeutic strategy for patients with conditions like LEMS. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2. Neurotransmitter Release [web.williams.edu]
- 7. Neurotransmitter Release – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 8. Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
Understanding the Selectivity of GV-58 for N- and P/Q-type Ca2+ Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 has emerged as a significant pharmacological tool for the study of voltage-gated calcium channels (VGCCs), demonstrating notable selectivity as an agonist for N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[1] Developed as a modification of (R)-roscovitine, this compound enhances calcium influx through these specific channels by slowing their deactivation, a mechanism that has shown therapeutic potential in conditions such as Lambert-Eaton myasthenic syndrome.[1] This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Selectivity of this compound
The selectivity of this compound for N- and P/Q-type calcium channels over other subtypes, particularly L-type channels, is a key feature of its pharmacological profile. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for these channels, highlighting its preferential activity.
| Channel Type | Subunit | EC50 (µM) | Reference |
| N-type | CaV2.2 | 7.21 | [1] |
| P/Q-type | CaV2.1 | 8.81 | [1] |
| L-type | - | >100 | [1] |
Mechanism of Action: A Signaling Pathway Perspective
This compound acts as a positive allosteric modulator of N- and P/Q-type calcium channels. Instead of directly activating the channel, it binds to a site distinct from the pore and stabilizes the open conformation of the channel, thereby slowing its deactivation. This prolonged open state leads to an increased influx of Ca2+ ions during an action potential.
Experimental Protocols
The characterization of this compound's selectivity relies on heterologous expression of the target calcium channel subunits in a mammalian cell line, followed by electrophysiological analysis using the whole-cell patch-clamp technique.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
For P/Q-type channel expression, HEK293 cells are co-transfected with plasmids encoding the human CaV2.1 (α1A), β3, and α2δ-1 subunits.
-
For N-type channel expression, the CaV2.2 (α1B) subunit is used in place of CaV2.1.
-
A fluorescent reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) is often co-transfected to allow for easy identification of transfected cells.
-
Transfection is typically performed using a lipid-based transfection reagent. Electrophysiological recordings are performed 24-72 hours post-transfection.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 115 NaCl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 10 TEA-Cl, 10 HEPES, and 11 glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, and 4 ATP-Mg. The pH is adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfected cells (identified by fluorescence) are patched with borosilicate glass micropipettes (3-5 MΩ resistance).
-
A gigaohm seal is formed between the pipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Capacitive transients are cancelled, and series resistance is compensated (typically >80%).
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit channel opening, a depolarizing step to a test potential (e.g., +20 mV) is applied for a duration of 20-50 ms.
-
The effect of this compound is measured by recording the tail current upon repolarization to a more negative potential (e.g., -40 mV). This compound's effect is characterized by a significant slowing of this tail current decay.
-
Dose-response curves are generated by applying increasing concentrations of this compound to the bath solution and measuring the effect on the tail current.
-
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a compound like this compound on voltage-gated calcium channels.
Conclusion
This compound is a valuable pharmacological agent characterized by its selective agonist activity at N- and P/Q-type voltage-gated calcium channels. This selectivity is quantified by its significantly lower EC50 values for these channels compared to L-type channels. The mechanism of action involves the stabilization of the open state of the channel, leading to prolonged calcium influx. The experimental protocols outlined in this guide, centered around heterologous expression and whole-cell patch-clamp electrophysiology, provide a robust framework for the continued investigation and characterization of this compound and other selective ion channel modulators. This in-depth understanding is crucial for its application in basic research and for the development of novel therapeutics targeting these critical channels.
References
The Impact of GV-58 on Presynaptic Ca2+ Entry During Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GV-58 is a novel small molecule that has garnered significant interest for its potentiation of neurotransmitter release. This technical guide provides an in-depth analysis of the core mechanism of this compound action: its impact on presynaptic calcium (Ca2+) entry during neuronal activity. It summarizes key quantitative data from seminal studies, details the experimental protocols used to elucidate its function, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on therapeutics targeting presynaptic function.
Introduction
Synaptic transmission, the fundamental process of communication between neurons, is critically dependent on the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. This Ca2+ influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. A reduction in presynaptic Ca2+ entry can lead to impaired neurotransmission and is implicated in the pathophysiology of various neurological disorders, including Lambert-Eaton myasthenic syndrome (LEMS). This compound has emerged as a promising experimental therapeutic that directly addresses this issue by enhancing presynaptic Ca2+ entry.
Mechanism of Action of this compound
This compound is a synthetic analog of (R)-roscovitine and functions as a potent agonist of presynaptic voltage-gated calcium channels (VGCCs), specifically the N-type (CaV2.2) and P/Q-type (CaV2.1) channels, which are the primary conduits for Ca2+ entry at many synapses.[1][2][3] The principal mechanism by which this compound enhances Ca2+ influx is by slowing the deactivation (closing) of these channels.[1][2][3][4] This prolonged channel opening allows for a greater influx of Ca2+ into the presynaptic terminal during an action potential, thereby increasing the probability and magnitude of neurotransmitter release.[2][5]
Signaling Pathway
The signaling pathway for this compound's primary effect is direct and localized to the presynaptic terminal.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Ca2+ Channels
| Parameter | Value | Channel Type | Reference |
| EC50 | 7.21 µM | N-type (CaV2.2) | [1] |
| EC50 | 8.81 µM | P/Q-type (CaV2.1) | [1] |
| Efficacy vs. (R)-roscovitine | ~4-fold higher | Ca2+ Channels | [3] |
| Potency vs. (R)-roscovitine | ~3- to 4-fold more potent | Ca2+ Channels | [3] |
Table 2: Effects of this compound on Neurotransmitter Release
| Preparation | This compound Concentration | Observed Effect | Reference |
| LEMS model mouse NMJ | 50 µM | ~2-fold increase in EPP amplitude | [6] |
| LEMS model mouse NMJ | 50 µM | Increased mEPP frequency from 3.27 s⁻¹ to 10.45 s⁻¹ | [1] |
Table 3: Off-Target Effects of this compound on Voltage-Gated Na+ Channels
| Parameter | Value | Channel Type | Cell Line | Reference |
| EC50 (Peak INa) | 8.9 µM | Voltage-Gated Na+ (NaV) | GH3 cells | [7] |
| EC50 (Late INa) | 2.6 µM | Voltage-Gated Na+ (NaV) | GH3 cells | [7] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the impact of this compound.
Electrophysiological Recording of Presynaptic Ca2+ Currents
This protocol is adapted from studies characterizing the direct effects of this compound on voltage-gated Ca2+ channels expressed in cell lines.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding the α1, β, and α2δ subunits of the desired Ca2+ channel subtype (e.g., N-type or P/Q-type) using a suitable transfection reagent.
-
Whole-Cell Patch-Clamp Recording:
-
External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 TEA-Cl, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. Series resistance is compensated by at least 80%.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Ca2+ currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 10 ms). The effect of this compound is assessed by measuring the tail current upon repolarization, which reflects channel deactivation.
-
-
Data Analysis: The time constant of tail current decay is fitted with a single exponential function to quantify the rate of channel deactivation in the presence and absence of this compound.
Caption: Experimental workflow for patch-clamp electrophysiology.
Ex Vivo Neuromuscular Junction (NMJ) Recordings
This protocol is based on studies investigating the effects of this compound on synaptic transmission in a mouse model of LEMS.[6]
-
Animal Model: A passive transfer mouse model of LEMS is generated by daily intraperitoneal injections of purified IgG from LEMS patients into mice for several days. Control mice receive IgG from healthy individuals.
-
Tissue Preparation: Mice are euthanized, and the phrenic nerve-hemidiaphragm muscle is dissected and mounted in a recording chamber perfused with oxygenated Ringer's solution.
-
Intracellular Recording:
-
Ringer's Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose, bubbled with 95% O2/5% CO2.
-
Recording: Glass microelectrodes filled with 3 M KCl are used to impale muscle fibers near the endplate region to record endplate potentials (EPPs) and miniature endplate potentials (mEPPs).
-
Nerve Stimulation: The phrenic nerve is stimulated with a suction electrode to evoke EPPs.
-
-
Drug Application: this compound is bath-applied to the preparation, and recordings are taken before and after drug application to assess its effect on EPP amplitude and mEPP frequency.
-
Data Analysis: The amplitude of evoked EPPs and the frequency of spontaneous mEPPs are measured and compared between control, LEMS, and LEMS + this compound conditions.
Off-Target Effects
Recent studies have revealed that this compound can also modulate voltage-gated sodium channels (NaV).[7] Specifically, this compound was found to enhance both the peak and late components of the Na+ current in pituitary GH3 cells and NSC-34 motor neuron-like cells.[7] This finding suggests that the overall effect of this compound on neuronal excitability and neurotransmitter release may be a combination of its actions on both Ca2+ and Na+ channels. This dual activity should be a critical consideration in the development of this compound as a therapeutic agent.
Caption: Dual action of this compound on ion channels.
Conclusion
This compound represents a significant advancement in the development of therapeutics aimed at enhancing presynaptic function. Its primary mechanism of action, the slowing of N- and P/Q-type Ca2+ channel deactivation, leads to a substantial increase in presynaptic Ca2+ entry and subsequent neurotransmitter release. This has shown considerable promise in preclinical models of LEMS. However, the discovery of its off-target effects on voltage-gated Na+ channels necessitates further investigation to fully understand its pharmacological profile and to optimize its therapeutic potential while minimizing potential side effects. The data and protocols presented in this guide provide a solid foundation for future research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New calcium channel agonists as potential therapeutics in Lambert-Eaton myasthenic syndrome and other neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lamberteatonnews.com [lamberteatonnews.com]
- 6. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilization of GV-58 in a Passive Transfer Mouse Model of Lambert-Eaton Myasthenic Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lambert-Eaton Myasthenic Syndrome (LEMS) is an autoimmune disorder characterized by muscle weakness.[1][2] The underlying cause is the development of autoantibodies that target presynaptic P/Q-type voltage-gated calcium channels (VGCCs) at the neuromuscular junction (NMJ).[1][3][4] This autoimmune attack leads to a reduction in the influx of calcium ions necessary for the release of the neurotransmitter acetylcholine (ACh), resulting in impaired neuromuscular transmission and subsequent muscle weakness.[2][4][5]
The passive transfer mouse model of LEMS is a well-established preclinical model that recapitulates the key features of the human disease.[6][7] This is achieved by injecting mice with serum or purified immunoglobulins (IgG) from LEMS patients, leading to the development of characteristic muscle weakness and electrophysiological abnormalities in the recipient animals.[7][8]
GV-58 is a novel small molecule that acts as a calcium channel agonist.[6] Its mechanism of action involves prolonging the open state of P/Q- and N-type calcium channels, thereby increasing the probability of neurotransmitter release.[4][6] This makes this compound a promising therapeutic candidate for conditions characterized by reduced neurotransmitter release, such as LEMS. These application notes provide detailed protocols for the use of this compound in a passive transfer mouse model of LEMS.
Signaling Pathway of this compound at the Neuromuscular Junction
In LEMS, autoantibodies reduce the number of functional P/Q-type VGCCs at the presynaptic terminal. When a nerve impulse (action potential) arrives, the reduced number of VGCCs results in a smaller influx of Ca2+, leading to decreased ACh release into the synaptic cleft. This compound acts directly on the remaining presynaptic P/Q- and N-type VGCCs. By binding to these channels, this compound prolongs their open time in response to an action potential, which increases the total influx of Ca2+ per channel. This enhanced Ca2+ influx compensates for the reduced number of channels, thereby restoring ACh release towards normal levels and improving muscle contraction.
Experimental Protocols
Passive Transfer Mouse Model of LEMS
This protocol describes the induction of LEMS in mice via passive transfer of patient serum.
Materials:
-
Male ICR mice (20-50 g)
-
Serum or plasma from a confirmed LEMS patient
-
Control serum or plasma from a healthy donor
-
Cyclophosphamide
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
On day 0, administer a single sensitizing dose of LEMS patient serum (~1.0-1.5 mL) or purified IgG (~10 mg) via i.p. injection to the experimental group of mice.[6][7] Inject the control group with a corresponding volume of control serum.
-
On day 1, administer a single i.p. injection of cyclophosphamide (300 mg/kg) to all mice to suppress the murine immune response to the foreign human proteins.[6][7]
-
From day 2 onwards, for a total of 14-30 days, administer daily i.p. injections of LEMS patient serum or plasma (~1.0-1.5 mL) or purified IgG (~10 mg) to the experimental group.[6][7] The control group should receive daily injections of control serum. The duration of the injections can be adjusted based on the severity of the desired phenotype.
-
Monitor the mice daily for signs of muscle weakness, such as reduced mobility, unsteady gait, or trembling. Body weight should also be recorded regularly.
-
The LEMS phenotype can be confirmed by electrophysiological measurements, such as reduced compound muscle action potential (CMAP) amplitude at rest and an incremental response to high-frequency repetitive nerve stimulation.
Administration of this compound
This protocol outlines the preparation and administration of this compound to the LEMS mouse model. As of the latest available data, a specific in vivo dosage for this compound in a LEMS mouse model has not been published. The following protocol is based on its use in other neuromuscular disease models and general practices for similar compounds. A pilot study to determine the optimal dosage and treatment regimen is recommended.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO for stock, diluted in sterile saline or PBS for injection)
-
LEMS and control mice from the passive transfer protocol
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. For ex vivo studies, a concentration of 50 µM this compound in a vehicle of 0.05-0.1% DMSO has been used.[1]
-
For in vivo administration, the stock solution should be diluted in a sterile vehicle suitable for i.p. injection to minimize toxicity. The final concentration of DMSO should be kept to a minimum (ideally below 5%).
-
-
Administration:
-
Based on studies of this compound in other mouse models of neuromuscular disease, a chronic (e.g., 20 days), once-daily i.p. injection may be an effective regimen.
-
A suggested starting dose for a pilot study could be in the range of 1-10 mg/kg. The optimal dose will need to be determined empirically.
-
Administer the prepared this compound solution or vehicle control via i.p. injection to the LEMS and control mice.
-
-
Assessment of Efficacy:
-
The efficacy of this compound can be assessed through various outcome measures, including:
-
Electrophysiology: Measure CMAP amplitude and quantal content from ex vivo nerve-muscle preparations.
-
Muscle Function: Assess muscle force in situ or ex vivo.
-
Behavioral Tests: Monitor for improvements in motor function, such as grip strength or rotarod performance.
-
-
Data Presentation
The following tables summarize the expected and reported quantitative data from studies using this compound in the LEMS mouse model.
Table 1: Electrophysiological Effects of this compound on Ex Vivo LEMS Model NMJs
| Parameter | Condition | Treatment | Reported Effect | Reference |
| Endplate Potential (EPP) Amplitude | LEMS Mouse NMJ | 50 µM this compound | ~2-fold increase | [6][7] |
| Quantal Content | LEMS Mouse NMJ | 50 µM this compound | Significant increase | [1] |
| Spontaneous Transmitter Release (mEPP Frequency) | LEMS Mouse NMJ | 50 µM this compound | Increase from ~3.27 s⁻¹ to ~10.45 s⁻¹ |
Table 2: Proposed In Vivo Study Design and Outcome Measures for this compound in LEMS Mice
| Study Group | Treatment | Proposed Outcome Measures |
| Control Mice | Vehicle | Baseline muscle strength (grip strength), CMAP amplitude |
| Control Mice | This compound | Assessment of any effects on healthy neuromuscular function |
| LEMS Mice | Vehicle | Deficits in muscle strength and CMAP amplitude |
| LEMS Mice | This compound | Improvement in muscle strength and CMAP amplitude |
Note: As of the current literature, detailed in vivo behavioral and muscle force data for this compound in the LEMS mouse model are not yet published but are areas of active investigation.[2][6]
Conclusion
The passive transfer mouse model of LEMS is an invaluable tool for studying the pathophysiology of the disease and for testing novel therapeutic agents. This compound, a potent calcium channel agonist, has shown significant promise in preclinical ex vivo studies by effectively increasing neurotransmitter release at the weakened LEMS neuromuscular junction. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in vivo. Further studies are warranted to determine the optimal dosing and to assess the impact of this compound on functional and behavioral outcomes in the LEMS mouse model.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lamberteatonnews.com [lamberteatonnews.com]
- 7. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nlp.biu.ac.il [nlp.biu.ac.il]
Application Notes and Protocols for Studying Synaptic Transmission at the Neuromuscular Junction with GV-58
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel small molecule that acts as a selective agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.1), which are pivotal in regulating neurotransmitter release at the neuromuscular junction (NMJ).[1] Developed as an analog of (R)-roscovitine, this compound exhibits enhanced potency as a calcium channel agonist and reduced activity as a cyclin-dependent kinase inhibitor.[1][2] Its primary mechanism of action involves slowing the deactivation of these calcium channels, leading to a prolonged influx of presynaptic calcium during an action potential.[1] This augmented calcium entry subsequently enhances the release of acetylcholine (ACh) from the motor nerve terminal, thereby increasing the efficacy of synaptic transmission.
These properties make this compound a valuable pharmacological tool for investigating the mechanisms of synaptic transmission and a potential therapeutic agent for neuromuscular disorders characterized by deficient neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1] Recent studies have also indicated that this compound may activate voltage-gated sodium channels, an effect that should be considered when interpreting experimental results.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in studying synaptic transmission at the mammalian neuromuscular junction.
Data Presentation
Quantitative Effects of this compound on Synaptic Transmission
The following tables summarize the known quantitative effects of this compound on key parameters of synaptic transmission at the mammalian neuromuscular junction.
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| EC50 for Ca2+ Channels | ||||
| N-type Ca2+ Channels | 7.21 µM | [4] | ||
| P/Q-type Ca2+ Channels | 8.81 µM | [4] | ||
| Evoked Neurotransmitter Release | ||||
| Quantal Content | Mouse (LEMS Model) | 50 µM | ~1.8-fold increase | [2] |
| EPP Amplitude | Mouse (LEMS Model) | 50 µM | Increased amplitude | [1] |
| EPP Waveform | Mouse (LEMS Model) | 50 µM | Widened EPP trace | [1] |
| Spontaneous Neurotransmitter Release | ||||
| mEPP Frequency | Mouse (LEMS Model) | 50 µM | Increase from 3.27 s-1 to 10.45 s-1 | [4] |
| mEPP Amplitude | Mouse (LEMS Model) | 50 µM | No significant change | [1] |
| Short-Term Plasticity | ||||
| Repetitive Stimulation | Mouse (LEMS Model) | 50 µM | Slight initial facilitation followed by depression to ~94% of initial EPP in a train | [4] |
Note: The effects of this compound on synaptic transmission have not been consistently observed in invertebrate models such as Drosophila and crayfish, suggesting potential molecular differences in the P-type calcium channels in these species.[5][4]
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for studying this compound's effects on synaptic transmission.
Experimental Protocols
Preparation of Mouse Phrenic Nerve-Hemidiaphragm
This protocol is adapted from standard procedures for preparing the mouse phrenic nerve-hemidiaphragm for electrophysiological recording.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Dissection tools (fine scissors, forceps)
-
Sylgard-lined petri dish
-
Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2, containing (in mM): 124 NaCl, 5 KCl, 2 CaCl2, 1 MgSO4, 1.25 KH2PO4, 26 NaHCO3, and 10 glucose.
-
Suction electrode for nerve stimulation
-
Intracellular recording electrode (borosilicate glass, 10-20 MΩ resistance when filled with 3 M KCl)
-
Micromanipulator
-
Amplifier and data acquisition system
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Rapidly dissect the diaphragm with the phrenic nerve attached.
-
Pin the hemidiaphragm preparation, muscle-side up, in a Sylgard-lined petri dish containing oxygenated Krebs-Ringer solution.
-
Gently draw the phrenic nerve into a suction electrode for stimulation.
-
Position the preparation on the stage of an upright microscope and continuously perfuse with oxygenated Krebs-Ringer solution.
-
Allow the preparation to equilibrate for at least 30 minutes before recording.
Electrophysiological Recording of EPPs and mEPPs
Procedure:
-
Using a micromanipulator, carefully insert an intracellular recording electrode into a muscle fiber near the end-plate region, identified by the presence of miniature end-plate potentials (mEPPs).
-
Baseline Recording:
-
Record spontaneous mEPPs for at least 5 minutes.
-
Evoke end-plate potentials (EPPs) by stimulating the phrenic nerve with single supramaximal pulses (e.g., 0.1-0.2 ms duration) at a low frequency (e.g., 0.5 Hz) to prevent synaptic depression. Record at least 50-100 EPPs.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the Krebs-Ringer solution to the desired final concentration (e.g., 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Perfuse the preparation with the this compound containing solution.
-
Incubate for 30 minutes to allow for drug equilibration.
-
-
Post-GV-58 Recording:
-
Repeat the recording of spontaneous mEPPs and evoked EPPs as described in the baseline recording step.
-
Data Analysis
-
mEPP Analysis:
-
Use a suitable software package to detect and measure the amplitude and frequency of mEPPs.
-
-
EPP Analysis:
-
Measure the amplitude of individual EPPs.
-
-
Quantal Content Calculation:
-
Calculate the average mEPP and EPP amplitudes for both baseline and this compound conditions.
-
Estimate the quantal content (m) using the direct method: m = mean EPP amplitude / mean mEPP amplitude.
-
For preparations with a low probability of release, the method of failures can also be used: m = ln(N/n0), where N is the number of stimuli and n0 is the number of failures.
-
Presynaptic Calcium Imaging (Conceptual Protocol)
This protocol outlines the general steps for presynaptic calcium imaging at the NMJ, which can be adapted for studying the effects of this compound.
Materials:
-
Nerve-muscle preparation from a transgenic mouse expressing a genetically encoded calcium indicator (GECI) in motor neurons (e.g., GCaMP) or a membrane-permeant calcium indicator dye (e.g., AM-ester form).
-
Fluorescence microscope with a high-speed camera.
-
Stimulation and recording equipment as described above.
Procedure:
-
Prepare the nerve-muscle preparation as described previously.
-
If using a calcium indicator dye, load the dye into the presynaptic nerve terminal according to the manufacturer's instructions.
-
Baseline Imaging:
-
Position the NMJ under the microscope objective.
-
Record baseline fluorescence while stimulating the nerve at a low frequency.
-
-
Application of this compound:
-
Perfuse the preparation with this compound containing solution.
-
Incubate for the desired duration.
-
-
Post-GV-58 Imaging:
-
Repeat the fluorescence imaging during nerve stimulation.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in the presynaptic terminal in response to nerve stimulation before and after this compound application.
-
Concluding Remarks
This compound is a powerful tool for modulating presynaptic calcium influx and enhancing neurotransmitter release at the neuromuscular junction. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of synaptic transmission in both physiological and pathological contexts. Careful consideration of experimental conditions, including drug concentration and incubation times, is crucial for obtaining reliable and reproducible results. Further investigation into the dose-response relationship of this compound at the mammalian NMJ will provide a more complete understanding of its effects.
References
- 1. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application of GV-58 in murine models of neurodegenerative diseases.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel small molecule that acts as a specific gating modifier of Cav2 voltage-gated calcium channels (Cav2.1 P/Q-type and Cav2.2 N-type).[1][2] By slowing the deactivation of these channels, this compound enhances calcium influx into presynaptic terminals, thereby increasing neurotransmitter release.[1] This mechanism of action has prompted investigation into its therapeutic potential for neurological disorders characterized by impaired neuromuscular transmission. To date, the primary application of this compound in murine models of neurodegenerative diseases has been focused on Amyotrophic Lateral Sclerosis (ALS).
Application in Amyotrophic Lateral Sclerosis (ALS) Murine Model
This compound has shown beneficial effects in the SOD1G93A mouse model of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness and paralysis.[3][4] Studies have indicated that impaired synaptic transmission at the neuromuscular junction (NMJ) is an early event in ALS, preceding denervation and motor neuron death.[4] this compound aims to address this early synaptic dysfunction.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies of this compound in the SOD1G93A ALS mouse model.
| Parameter | Mouse Model | Treatment Group | Vehicle Group | Outcome | Reference |
| Transmitter Release Magnitude | SOD1G93A | - | ~40% below control | Impaired transmitter release at the epitrochleoanconeus (ETA) muscle NMJ at the symptomatic stage (P90). | [4] |
| Quantal Content | SOD1G93A (ex vivo) | Significant Increase | - | This compound treatment of nerve-muscle preparations significantly increased quantal content. | [3][4] |
| End-Plate Potential (EPP) Amplitude | SOD1G93A (in vivo) | Significantly Enhanced | - | Chronic (20 days) daily i.p. injection of this compound starting at P90 enhanced EPP amplitude. | [4] |
| Synapse Innervation | SOD1G93A (in vivo) | Maintained | - | Chronic this compound treatment maintained synapse innervation for 20 days post-injection compared to vehicle. | [3][4] |
| Disease Progression | SOD1G93A (in vivo) | Delayed | - | Chronic this compound treatment delayed disease progression. | [4] |
Experimental Protocols
1. Murine Model of ALS
-
Model: SOD1G93A transgenic mice. This model overexpresses the human SOD1 gene with the G93A mutation, which is a common cause of familial ALS.
-
Phenotype: These mice exhibit progressive motor neuron loss, muscle atrophy, and a shortened lifespan, mimicking key features of human ALS.
-
Age for Intervention: Studies initiated treatment at the early symptomatic stage, around postnatal day 90 (P90).[4]
2. This compound Administration Protocol (Chronic Study)
-
Compound: this compound
-
Route of Administration: Intraperitoneal (i.p.) injection.[3][4]
-
Dosage and Frequency: Once daily injection for 20 consecutive days.[3][4]
-
Vehicle Control: A vehicle-treated group should be included in the experimental design for comparison.[3]
3. Electrophysiological Assessment of Neuromuscular Transmission (Ex vivo)
-
Preparation: Isolate nerve-muscle preparations from the epitrochleoanconeus (ETA) muscle of SOD1G93A mice and wild-type controls.[4]
-
Method: Perform intracellular recordings of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) to determine quantal content (the number of neurotransmitter vesicles released per action potential).
-
This compound Application: Bath apply this compound to the nerve-muscle preparation to assess its acute effects on synaptic transmission.[4]
4. Assessment of Synapse Innervation
-
Method: Immunohistochemical analysis of neuromuscular junctions.
-
Staining: Use antibodies against presynaptic markers (e.g., synaptophysin or neurofilament) and postsynaptic markers (e.g., α-bungarotoxin to label acetylcholine receptors) to visualize the innervation status of the end-plates.
-
Quantification: Quantify the percentage of fully innervated, partially denervated, and fully denervated end-plates in both this compound treated and vehicle-treated animals.
Signaling Pathway and Experimental Workflow
Application in Other Neurodegenerative Diseases
Currently, there is a lack of published data on the application of this compound in murine models of other major neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or Huntington's disease. The research focus has been on its potential to ameliorate synaptic deficits at the neuromuscular junction, making it a candidate for diseases with prominent neuromuscular pathology like ALS.
Conclusion
This compound represents a promising therapeutic strategy for neurodegenerative diseases where neuromuscular junction dysfunction is a key pathological feature. The available data from the SOD1G93A mouse model of ALS demonstrates its potential to enhance synaptic transmission, preserve motor unit integrity, and delay disease progression.[3][4] Further research is warranted to explore the efficacy of this compound in other models of motor neuron disease and potentially in other neurodegenerative conditions where synaptic transmission deficits play a role. Researchers and drug development professionals are encouraged to utilize the provided protocols as a foundation for designing further preclinical studies to evaluate the therapeutic potential of this compound.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]
- 4. mdaconference.org [mdaconference.org]
Application Notes and Protocols for GV-58, a Calcium Channel Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GV-58 is a novel small molecule that functions as a selective agonist for N-type and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1, respectively)[1][2][3][4]. These channels are critical regulators of neurotransmitter release at most synapses[4]. This compound enhances presynaptic calcium influx by slowing the deactivation of these channels, leading to increased neurotransmitter release[1][4]. This property makes this compound a valuable pharmacological tool for studying the roles of N- and P/Q-type channels in synaptic transmission and as a potential therapeutic agent for disorders characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS)[4][5]. Notably, while this compound is a known activator of CaV channels, some studies have also reported its ability to activate voltage-gated sodium currents[2][6].
Mechanism of Action
This compound acts as a positive allosteric modulator of Cav2 channels. It is hypothesized to partition into the plasma membrane and access a binding site within the channel that is preferentially available in the open configuration. By binding to this site, this compound stabilizes the open state of the channel, thereby slowing its deactivation and prolonging the influx of calcium during an action potential[7].
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Channel Type | Reference |
| EC50 | 7.21 ± 0.86 μM | N-type (CaV2.2) | [1][3][4] |
| EC50 | 8.81 ± 1.07 μM | P/Q-type (CaV2.1) | [1][3][4] |
| Efficacy | ~32-fold increase in tail current integral | N-type (CaV2.2) | [4] |
| Efficacy | ~33-fold increase in tail current integral | P/Q-type (CaV2.1) | [4] |
| Selectivity | Selective for N- and P/Q-type over L-type channels | - | [4] |
Table 2: In Vitro and In Vivo Experimental Data for this compound
| Experiment | Model | Concentration/Dose | Observed Effect | Reference |
| Neuromuscular Junction (NMJ) Function | LEMS passive transfer mouse model | 50 μM (ex vivo) | Restores function in weakened NMJs, increases mEPP frequency from 3.27 s⁻¹ to 10.45 s⁻¹ | [1][4] |
| ALS Model | SOD1G93A mice | Daily i.p. injection for 20 days | Delayed disease progression, enhanced end-plate potential amplitude | [5] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Effects on CaV2.2 Channels
Objective: To measure the effect of this compound on N-type calcium channel currents using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells stably expressing CaV2.2).
Materials:
-
HEK293 cells expressing CaV2.2, α2δ, and β subunits.
-
External solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4.
-
Internal solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture HEK293 cells expressing the channels of interest on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline calcium currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, step to +20 mV for 50 ms).
-
Prepare the desired concentration of this compound in the external solution (e.g., 10 μM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Perfuse the cell with the this compound containing solution for 5-10 minutes to allow for equilibration.
-
Record calcium currents again using the same voltage-step protocol.
-
To assess the effect on deactivation, record the tail current upon repolarization to -60 mV.
-
Wash out the this compound by perfusing with the control external solution.
-
Data Analysis: Measure the peak current amplitude and the tail current integral before and after this compound application. The effect of this compound is quantified by the increase in the tail current integral, reflecting slowed channel deactivation.
Protocol 2: Ex Vivo Analysis of this compound on Neuromuscular Junction Transmission
Objective: To assess the effect of this compound on synaptic transmission at the neuromuscular junction (NMJ) of a disease model mouse.
Materials:
-
Mouse model of neuromuscular disease (e.g., LEMS passive transfer model).
-
Dissection tools and sylgard-coated dish.
-
Ringer's solution (in mM): 118 NaCl, 3.5 KCl, 2 CaCl2, 0.7 MgSO4, 26.2 NaHCO3, 1.7 NaH2PO4, 11 glucose, bubbled with 95% O2/5% CO2.
-
This compound (50 μM in Ringer's solution).
-
Intracellular recording electrodes (10-20 MΩ) filled with 3 M KCl.
-
Stimulating suction electrode.
-
Microscope and micromanipulators.
Procedure:
-
Isolate the phrenic nerve-hemidiaphragm muscle preparation from the mouse.
-
Pin the muscle in the dish and perfuse with oxygenated Ringer's solution.
-
Position the stimulating electrode on the phrenic nerve and the recording electrode in a muscle fiber near the end-plate region.
-
Record spontaneous miniature end-plate potentials (mEPPs) for a baseline period.
-
Stimulate the nerve to evoke end-plate potentials (EPPs) and record the baseline amplitude.
-
Replace the perfusion solution with Ringer's solution containing 50 μM this compound.
-
Incubate the preparation for 30 minutes[4].
-
Record mEPPs and evoked EPPs from the same muscle fiber.
-
Data Analysis: Compare the frequency and amplitude of mEPPs before and after this compound application. Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to determine the effect on neurotransmitter release.
Visualizations
Caption: Mechanism of action of this compound on voltage-gated calcium channels.
Caption: Workflow for a patch-clamp experiment to test this compound's effects.
Caption: Downstream signaling cascade following CaV channel modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]
- 6. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
Application Notes and Protocols for Evaluating the Efficacy of GV-58 in Restoring Neuromuscular Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel small molecule that acts as a positive allosteric modulator of N- and P/Q-type voltage-gated calcium channels (CaV2).[1][2] These channels are critical for neurotransmitter release at the neuromuscular junction (NMJ).[3] By slowing the deactivation of these channels, this compound enhances calcium influx into the presynaptic terminal during neuronal firing, thereby increasing the probability of acetylcholine release.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for neuromuscular disorders characterized by impaired neurotransmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy (SMA).[4][5]
These application notes provide detailed protocols for evaluating the efficacy of this compound in restoring neuromuscular function using a combination of in vivo behavioral assays, ex vivo electrophysiological recordings, and histological analysis of the NMJ in rodent models.
Mechanism of Action: this compound Signaling Pathway
This compound enhances neuromuscular transmission by modulating the function of presynaptic voltage-gated calcium channels. The following diagram illustrates the proposed signaling pathway.
Caption: this compound positively modulates N- and P/Q-type calcium channels, increasing acetylcholine release.
Experimental Protocols
In Vivo Behavioral Assays
In vivo behavioral tests are crucial for assessing the overall impact of this compound on muscle strength, coordination, and endurance in rodent models of neuromuscular disease.
a. Rotarod Test for Motor Coordination and Balance
The rotarod test is a widely used method to evaluate motor coordination and balance in rodents.[6][7][8][9][10]
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.[8]
-
Apparatus: Use a rotarod apparatus with a textured, non-slippery rod. The diameter of the rod should be appropriate for the size of the animal (e.g., 3 cm for mice).
-
Training (Optional but Recommended):
-
Place the mouse on the stationary rod for 1 minute.
-
Set the rod to a slow, constant speed (e.g., 4 rpm) and allow the mouse to walk for 2-3 minutes.
-
Repeat this training for 2-3 consecutive days before the actual test.
-
-
Testing:
-
Data Analysis: The primary endpoint is the latency to fall. An increase in latency to fall after this compound treatment compared to a vehicle control group indicates improved motor coordination.
b. Grip Strength Test for Muscle Strength
The grip strength test is a non-invasive method to measure forelimb and/or hindlimb muscle strength.[11][12][13][14][15]
Protocol:
-
Apparatus: Use a grip strength meter equipped with a wire grid or a horizontal bar.
-
Procedure (Forelimb):
-
Hold the mouse by the base of its tail and allow it to grasp the grid with its forepaws.
-
Gently and steadily pull the mouse horizontally away from the meter until its grip is released.[15]
-
The meter will record the peak force exerted by the mouse.
-
Perform five consecutive measurements with a short rest period in between.[12]
-
-
Procedure (All Limbs): A similar procedure can be used with a wider grid to measure the combined grip strength of all four limbs.[14]
-
Data Analysis: The peak force is the primary measure. Data can be normalized to the body weight of the animal.[13] An increase in grip strength in the this compound treated group compared to the control group suggests a restoration of muscle function. In a study on a mouse model of SMA, a single subcutaneous injection of this compound increased grip strength by 36%.[4]
Ex Vivo Electrophysiological Assessment of Neuromuscular Transmission
Ex vivo electrophysiological recordings from the phrenic nerve-hemidiaphragm preparation or other nerve-muscle preparations allow for a direct assessment of synaptic function at the NMJ.
Protocol:
-
Preparation Dissection:
-
Euthanize the mouse and dissect the phrenic nerve-hemidiaphragm preparation in oxygenated Krebs-Ringer solution.
-
-
Experimental Setup:
-
Mount the preparation in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution.
-
Maintain the temperature at 29-31°C.
-
-
Electrophysiological Recordings:
-
Place a suction electrode on the phrenic nerve for stimulation.
-
Impale muscle fibers near the end-plate region with a sharp glass microelectrode to record intracellular potentials.
-
-
Data Acquisition:
-
Record spontaneous miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) in response to nerve stimulation.
-
Quantal content (the number of acetylcholine vesicles released per nerve impulse) can be calculated by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
-
This compound Application: After obtaining baseline recordings, perfuse the preparation with a solution containing this compound (e.g., 50 µM) and record the changes in EPP and mEPP parameters.[1]
-
Data Analysis: An increase in EPP amplitude and quantal content following this compound application indicates enhanced neurotransmitter release.
Experimental Workflow:
Caption: Workflow for ex vivo electrophysiological assessment of this compound's effect on neuromuscular transmission.
Histological Analysis of Neuromuscular Junction Morphology
Histological analysis of the NMJ allows for the visualization and quantification of structural changes that may be influenced by this compound treatment.
Protocol:
-
Tissue Preparation:
-
Immunohistochemistry:
-
Tease the muscle into small bundles or single fibers.[18]
-
Permeabilize the tissue with Triton X-100.
-
Incubate with primary antibodies to label presynaptic components (e.g., anti-synaptophysin or anti-neurofilament) and postsynaptic acetylcholine receptors (AChRs) with fluorescently-conjugated α-bungarotoxin.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging:
-
Mount the stained muscle fibers on a slide and image using a confocal microscope.
-
-
Morphometric Analysis:
-
Quantify various morphological parameters of the NMJ, such as the area of the presynaptic terminal, the area of the postsynaptic AChR clusters, and the degree of overlap between the pre- and postsynaptic compartments.[19][20] Software platforms like "NMJ-morph" can be utilized for standardized analysis.[19]
-
-
Data Analysis: Compare the morphological parameters between this compound treated and control animals to determine if the compound induces any structural changes at the NMJ.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Behavioral Data
| Treatment Group | N | Rotarod Latency to Fall (s) | Grip Strength (g) |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Ex Vivo Electrophysiological Data
| Condition | N | EPP Amplitude (mV) | mEPP Amplitude (mV) | Quantal Content |
| Baseline (Vehicle) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| After this compound (50 µM) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: NMJ Morphological Data
| Treatment Group | N | Presynaptic Area (µm²) | Postsynaptic Area (µm²) | Pre/Post Overlap (%) |
| Vehicle | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in restoring neuromuscular function. By combining in vivo behavioral assessments with ex vivo electrophysiological recordings and detailed histological analysis, researchers can gain a thorough understanding of the functional and structural effects of this promising therapeutic candidate.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. mdaconference.org [mdaconference.org]
- 5. researchgate.net [researchgate.net]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. Grip strength test [bio-protocol.org]
- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 13. treat-nmd.org [treat-nmd.org]
- 14. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. jove.com [jove.com]
- 19. NMJ-morph reveals principal components of synaptic morphology influencing structure–function relationships at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
Application Notes and Protocols for Measuring the Effect of GV-58 on End-Plate Potential Amplitude
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel small molecule that acts as a positive allosteric modulator of presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs).[1] By slowing the deactivation of these channels, this compound enhances calcium influx into the presynaptic terminal during an action potential.[1] This leads to a subsequent increase in neurotransmitter release at the neuromuscular junction (NMJ). These characteristics make this compound a compound of significant interest for potential therapeutic applications in disorders characterized by compromised neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).[2]
These application notes provide detailed protocols for measuring the effects of this compound on the amplitude of end-plate potentials (EPPs) using intracellular recording techniques at the murine neuromuscular junction.
Mechanism of Action: this compound Signaling Pathway
This compound enhances neurotransmitter release by prolonging the opening of presynaptic voltage-gated calcium channels. The following diagram illustrates the signaling pathway.
References
Application Notes and Protocols for Utilizing GV-58 in Neuromuscular Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel, first-in-class small molecule that acts as a positive allosteric modulator of presynaptic N- and P/Q-type voltage-gated calcium channels (VGCCs).[1] These channels are crucial for the influx of calcium ions (Ca²⁺) into the presynaptic terminal, which in turn triggers the release of neurotransmitters like acetylcholine (ACh) at the neuromuscular junction (NMJ).[2][3] In several neuromuscular disorders, the underlying pathophysiology involves a reduction in neurotransmitter release, leading to muscle weakness and fatigue.
This compound addresses this deficit by selectively binding to N- and P/Q-type VGCCs and slowing their deactivation (closing).[4] This action prolongs the channel's open state during an action potential, leading to a significant increase in presynaptic Ca²⁺ entry and subsequently enhancing the quantal content of neurotransmitter release.[4][2] This mechanism of action makes this compound a valuable tool for investigating the pathophysiology of neuromuscular disorders characterized by impaired presynaptic function and a potential therapeutic agent for these conditions.
These application notes provide detailed protocols for utilizing this compound in preclinical research models of neuromuscular disorders, with a focus on Lambert-Eaton Myasthenic Syndrome (LEMS) and suggestions for its application in Amyotrophic Lateral Sclerosis (ALS) research.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of neuromuscular transmission.
Table 1: Effect of this compound on Electrophysiological Parameters in a Mouse Model of Lambert-Eaton Myasthenic Syndrome (LEMS)
| Parameter | Vehicle Control | This compound (50 µM) | Percentage Increase |
| Endplate Potential (EPP) Amplitude (mV) | 13.00 ± 0.56 | 19.44 ± 0.98 | ~49.5% |
| Quantal Content (from EPP peak amplitude) | 38.0 ± 12.8 | 56.0 ± 15.2 | ~47.4% |
| Quantal Content (from EPP area) | 38.3 ± 12.7 | 65.6 ± 15.0 | ~71.3% |
| Miniature Endplate Potential (mEPP) Frequency (s⁻¹) | 3.27 | 10.45 | ~219.6% |
Data obtained from ex vivo neuromuscular preparations from a passive transfer mouse model of LEMS.[1][5]
Table 2: In Vitro Potency of this compound on Voltage-Gated Calcium Channels
| Channel Type | EC₅₀ (µM) |
| N-type (Caᵥ2.2) | 7.21 |
| P/Q-type (Caᵥ2.1) | 8.81 |
[5]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 4. web.as.uky.edu [web.as.uky.edu]
- 5. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to the In Vivo Administration of GV-58 in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GV-58 is a novel, selective positive allosteric modulator of Cav2-type (N- and P/Q-type) voltage-gated calcium channels (VGCCs). By stabilizing the open state of these channels, this compound enhances calcium influx into presynaptic nerve terminals during neuronal activity. This mechanism leads to a potentiation of neurotransmitter release, making this compound a promising therapeutic candidate for a variety of neuromuscular disorders characterized by deficits in synaptic transmission. This document provides a detailed guide for the in vivo administration of this compound in relevant animal models of human neuromuscular diseases, including Spinal Muscular Atrophy (SMA), Amyotrophic Lateral Sclerosis (ALS), and Lambert-Eaton Myasthenic Syndrome (LEMS).
Mechanism of Action
This compound selectively targets N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels, which are crucial for regulating neurotransmitter release at the neuromuscular junction. Its primary mechanism involves slowing the deactivation of these channels, thereby prolonging the influx of calcium into the presynaptic terminal following an action potential. This enhanced calcium concentration at the active zone increases the probability of synaptic vesicle fusion and subsequent acetylcholine release, thereby strengthening neuromuscular transmission.
Data Presentation
The following tables summarize the quantitative data from key in vivo and ex vivo experiments with this compound in various animal models.
Table 1: Summary of this compound Efficacy in a Mouse Model of Spinal Muscular Atrophy (SMA)
| Animal Model | Administration Route | Dosage & Timing | Outcome Measure | Result |
| SMNΔ7 Mice | Subcutaneous (s.c.) | Acute injection at P10 | Grip Strength | 36% increase[1] |
| SMNΔ7 Mice | Bath application (ex vivo) | 50 µM | Neuromuscular Transmission | Significant restoration to control levels[2] |
Table 2: Summary of this compound Efficacy in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Animal Model | Administration Route | Dosage & Duration | Outcome Measure | Result |
| SOD1G93A Mice | Intraperitoneal (i.p.) | Once daily for 20 days, starting at P90 | Disease Progression | Delayed |
| SOD1G93A Mice | Intraperitoneal (i.p.) | Once daily for 20 days, starting at P90 | End-Plate Potential (EPP) Amplitude | Significantly enhanced[3][4] |
| SOD1G93A Mice | Intraperitoneal (i.p.) | Once daily for 20 days, starting at P90 | Synapse Innervation | Maintained for 20 days post-injection[3][4] |
| SOD1G93A Mice | Bath application (ex vivo) | Not specified | Quantal Content | Significantly increased[3][4] |
Table 3: Summary of this compound Efficacy in a Mouse Model of Lambert-Eaton Myasthenic Syndrome (LEMS)
| Animal Model | Administration Route | Dosage & Duration | Outcome Measure | Result |
| Passive Transfer Mouse Model | Bath application (ex vivo) | 50 µM for 30 minutes | End-Plate Potential (EPP) Amplitude | Increased[5] |
| Passive Transfer Mouse Model | Bath application (ex vivo) | 50 µM for 30 minutes | Quantal Content | Increased[5] |
Experimental Protocols
Detailed methodologies for the in vivo administration of this compound are provided below. These protocols are based on established procedures for subcutaneous and intraperitoneal injections in mice and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Acute Subcutaneous (s.c.) Administration in Neonatal Mice (e.g., SMA models)
This protocol is suitable for single-dose administration to neonatal mice, such as the SMNΔ7 model of SMA.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a specific formulation as determined by solubility and stability studies)
-
Sterile microcentrifuge tubes
-
30-gauge ½-inch needles
-
1 mL tuberculin syringes
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle to the desired final concentration.
-
Ensure complete dissolution. Gentle warming or sonication may be required, depending on the vehicle.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if the components are not sterile.
-
-
Animal Preparation:
-
Weigh the neonatal mouse (e.g., at P10) to determine the precise injection volume.
-
Gently restrain the pup. Neonates can be restrained by holding them between the thumb and forefinger.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Wipe the injection site (the loose skin over the back/scruff) with a 70% ethanol wipe.
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 15-20 degrees).
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly inject the solution. A small bleb should form under the skin.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the pup to its home cage and monitor for any adverse reactions.
-
Observe the pup for normal behavior and interaction with its dam and littermates.
-
Protocol 2: Chronic Intraperitoneal (i.p.) Administration in Adult Mice (e.g., ALS models)
This protocol is designed for repeated, systemic administration in adult mice, such as the SOD1G93A model of ALS.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a specific formulation)
-
Sterile vials or tubes for solution preparation
-
25- to 27-gauge ½-inch needles
-
1 mL syringes
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. For chronic studies, ensure consistency in batch preparation.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume.
-
Properly restrain the mouse. One method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum (on the left) and the bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Aspirate to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after injection and at regular intervals throughout the study.
-
For chronic studies, monitor body weight and general health status daily.
-
Concluding Remarks
The in vivo administration of this compound in animal models of SMA, ALS, and LEMS has shown promising results in ameliorating the functional deficits associated with these neuromuscular diseases. The protocols outlined in this guide provide a framework for conducting such studies. Researchers should optimize the dosage, vehicle, and administration schedule based on their specific experimental goals and the animal model being used, while adhering to all institutional and ethical guidelines for animal research. Further investigation into the pharmacokinetics and long-term safety of this compound will be crucial for its translation into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete reversal of Lambert–Eaton myasthenic syndrome synaptic impairment by the combined use of a K+ channel blocker and a Ca2+ channel agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curesma.org [curesma.org]
Application Notes and Protocols for Investigating the Therapeutic Potential of GV-58
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the therapeutic potential of GV-58, a novel molecule with known effects on ion channels. The protocols outlined below are designed to characterize its mechanism of action, assess its efficacy in relevant disease models, and provide a preliminary safety profile.
Introduction
This compound has been identified as a promising therapeutic candidate for disorders associated with neuromuscular weakness.[1] It primarily functions as an agonist of N- and P/Q-type voltage-gated calcium channels (CaV2.x), slowing their deactivation and thereby increasing presynaptic calcium influx and neurotransmitter release.[2][3] Additionally, recent findings indicate that this compound also modulates voltage-gated sodium channels (NaV), further enhancing neuronal excitability.[4][5][6] This dual mechanism of action suggests potential applications in conditions such as Lambert-Eaton Myasthenic Syndrome (LEMS), Amyotrophic Lateral Sclerosis (ALS), and Spinal Muscular Atrophy (SMA).[1][7]
In Vitro Characterization of this compound
The initial phase of investigation focuses on elucidating the specific effects of this compound on neuronal and muscle cell function in a controlled environment.
Electrophysiological Analysis
Objective: To quantify the effects of this compound on voltage-gated calcium and sodium channels.
Protocol: Patch-Clamp Electrophysiology
-
Cell Culture:
-
Preparation:
-
Prepare extracellular and intracellular solutions for whole-cell patch-clamp recording.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution. A concentration range of 1-50 µM is a reasonable starting point based on existing literature.[2][4]
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
For calcium channel recordings, use barium as the charge carrier to isolate calcium currents and apply appropriate voltage protocols (e.g., step depolarizations).
-
For sodium channel recordings, use a voltage protocol to elicit transient and late sodium currents.
-
-
Data Analysis:
-
Measure peak current amplitudes, activation and inactivation kinetics, and current decay.
-
Generate dose-response curves to determine the EC50 of this compound for both channel types.
-
Data Presentation:
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| CaV Current | ||||
| Peak Amplitude (pA/pF) | ||||
| Deactivation Tau (ms) | ||||
| NaV Current | ||||
| Peak Transient Current (pA/pF) | ||||
| Late Current (pA/pF) |
Neurotransmitter Release Assay
Objective: To measure the effect of this compound on neurotransmitter release from motor neurons.
Protocol: In Vitro Synaptic Transmission
-
Co-culture:
-
Establish a co-culture of primary motor neurons and myotubes.
-
-
Treatment:
-
Incubate the co-culture with varying concentrations of this compound or vehicle control.
-
-
Stimulation and Recording:
-
Stimulate the motor neurons with a suction electrode and record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) from the myotubes using patch-clamp.
-
Record spontaneous miniature end-plate potentials (mEPPs) to assess changes in spontaneous release.[2]
-
-
Data Analysis:
-
Measure the amplitude and frequency of mEPPs.[2]
-
Measure the amplitude and quantal content of evoked EPSPs/EPSCs.
-
Data Presentation:
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| mEPP Frequency (Hz) | ||||
| mEPP Amplitude (mV) | ||||
| Evoked EPSP Amplitude (mV) | ||||
| Quantal Content |
Ex Vivo Analysis at the Neuromuscular Junction
This phase aims to confirm the in vitro findings in a more physiologically relevant setting.
Protocol: Neuromuscular Junction (NMJ) Electrophysiology
-
Tissue Preparation:
-
Dissect the phrenic nerve-hemidiaphragm muscle preparation from a mouse.
-
-
Recording:
-
Mount the preparation in a recording chamber perfused with oxygenated Ringer's solution.
-
Stimulate the phrenic nerve and record end-plate potentials (EPPs) from the muscle fibers using intracellular sharp microelectrodes.
-
-
This compound Application:
-
Bath-apply this compound at various concentrations and record the changes in EPP amplitude and quantal content.[2]
-
-
Data Analysis:
-
Compare EPP parameters before and after this compound application.
-
Data Presentation:
| Parameter | Before this compound | After this compound (10 µM) | After this compound (50 µM) |
| EPP Amplitude (mV) | |||
| Quantal Content | |||
| Facilitation/Depression Ratio |
In Vivo Efficacy Studies
The final preclinical stage involves testing the therapeutic efficacy of this compound in animal models of neuromuscular disease.
Lambert-Eaton Myasthenic Syndrome (LEMS) Model
Objective: To determine if this compound can restore neuromuscular function in a model of LEMS.
Protocol: LEMS Passive Transfer Model
-
Model Induction:
-
Induce LEMS in mice via passive transfer of IgG from LEMS patients.[2]
-
-
Treatment:
-
Administer this compound or vehicle control to the LEMS mice (e.g., via intraperitoneal injection).
-
-
Functional Assessment:
-
Perform in vivo electrophysiological measurements of compound muscle action potential (CMAP) amplitude in response to nerve stimulation.
-
Conduct behavioral tests to assess muscle strength and motor function (e.g., grip strength, rotarod test).
-
-
Ex Vivo Analysis:
-
At the end of the treatment period, perform ex vivo NMJ electrophysiology as described in section 3 to confirm the restoration of synaptic transmission.[2]
-
Data Presentation:
| Parameter | Healthy Control | LEMS + Vehicle | LEMS + this compound |
| CMAP Amplitude (mV) | |||
| Grip Strength (g) | |||
| Latency to Fall (s) on Rotarod | |||
| Ex Vivo EPP Quantal Content |
Spinal Muscular Atrophy (SMA) Model
Objective: To evaluate the potential of this compound to improve motor function in a mouse model of SMA.
Protocol: SMA Mouse Model Study
-
Animal Model:
-
Use a genetically validated mouse model of SMA (e.g., SMNΔ7).
-
-
Treatment:
-
Administer this compound or vehicle control to SMA mice starting at a presymptomatic or early symptomatic stage.
-
-
Functional Assessment:
-
Monitor survival, body weight, and motor function using tests such as righting reflex, grip strength, and open field activity.
-
-
Histological Analysis:
-
At the study endpoint, perform histological analysis of the spinal cord to assess motor neuron survival and neuromuscular junction integrity.
-
Data Presentation:
| Parameter | Wild-Type Control | SMA + Vehicle | SMA + this compound |
| Median Survival (days) | |||
| Body Weight at P10 (g) | |||
| Motor Neuron Count (Spinal Cord) | |||
| NMJ Occupancy (%) |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Mechanism of action of this compound at the presynaptic terminal.
References
- 1. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]
- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels [mdpi.com]
- 5. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GV-58 Technical Support Center: Optimizing Concentrations for In Vitro & In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GV-58 in their experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that functions as a selective agonist for N-type and P/Q-type voltage-gated calcium (Ca2+) channels, which are crucial for regulating neurotransmitter release at most synapses.[1][2] Its primary mechanism involves slowing the deactivation of these channels, leading to a prolonged influx of calcium into the presynaptic terminal during an action potential.[1][3] This enhanced calcium entry increases the amount of neurotransmitter released from the synapse.[1] Additionally, this compound has been shown to activate voltage-gated sodium (Na+) channels.[2][4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound directly targets presynaptic voltage-gated ion channels to enhance synaptic transmission. The pathway begins with the arrival of an action potential at the presynaptic terminal, which normally triggers the opening of N- and P/Q-type Ca2+ channels. This compound modifies the gating of these channels, keeping them open longer. This leads to increased intracellular Ca2+ concentration, which promotes the fusion of synaptic vesicles with the presynaptic membrane and results in greater neurotransmitter release into the synaptic cleft.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound depends on the experimental model and cell type. Based on published data, a concentration of 50 μM has been effectively used to restore function in neuromuscular junctions (NMJs) from a Lambert-Eaton myasthenic syndrome (LEMS) mouse model with a 30-minute incubation period.[1][3] For dose-response studies, a range of 0.3 μM to 100 μM has been explored to assess effects on ion channels.[4] The reported EC50 values are 7.21 μM for N-type and 8.81 μM for P/Q-type Ca2+ channels, providing a useful reference for determining a starting range.[3]
Q4: How should I prepare this compound for in vitro and in vivo use?
A4:
-
In Vitro Preparation: For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][5] The final concentration of DMSO in the experimental medium should be kept low (e.g., 0.05–0.1%) to avoid solvent-induced artifacts.[1]
-
In Vivo Formulation: A suggested vehicle for in vivo administration is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[3] Using this formulation, a clear solution with a solubility of at least 2.5 mg/mL (6.68 mM) can be achieved.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
Q5: What is a typical dosage for in vivo studies?
A5: In a murine model of amyotrophic lateral sclerosis (SOD1G93A), daily intraperitoneal (i.p.) injections of this compound for 20 days were shown to delay disease progression and improve neuromuscular function.[6] While the exact dosage in mg/kg from this study is not specified in the abstract, researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific animal model, balancing efficacy with potential toxicity.
Troubleshooting Guide
Problem: I am not observing the expected increase in neurotransmitter release in my in vitro model.
-
Solution 1: Verify Concentration and Incubation Time. Ensure the this compound concentration is appropriate for your model. While 50 μM was effective in a mouse NMJ preparation, the EC50 values (around 7-9 μM) suggest that effects may be seen at lower concentrations.[1][3] Confirm that the incubation time is sufficient; a 30-minute incubation has been shown to be effective.[1]
-
Solution 2: Check Model Compatibility. The effects of this compound can be species-specific. For example, a 1 mM concentration of this compound did not produce consistent effects on synaptic transmission at larval Drosophila and crayfish neuromuscular junctions.[5][7] This is likely due to differences in the molecular structure of the target calcium channels.[7] Ensure your model expresses N- and/or P/Q-type channels that are responsive to this compound.
-
Solution 3: Assess Compound Viability. Ensure your this compound stock solution has been stored correctly. For long-term storage, -80°C (up to 2 years) or -20°C (up to 1 year) is recommended.[3]
Problem: I am observing off-target effects or cellular toxicity.
-
Solution 1: Lower the Concentration. High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired biological effect without inducing toxicity. Start with concentrations around the EC50 values (e.g., 2-10 μM) and titrate upwards.[3][4]
-
Solution 2: Reduce Incubation Time. Shorten the exposure duration. While a 30-minute incubation is cited, shorter times may be sufficient to elicit a response while minimizing toxicity.[1]
-
Solution 3: Monitor Solvent Concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).[1]
Problem: I am unsure how to design my initial dose-response experiment.
-
Solution: A systematic approach is crucial for determining the optimal concentration. The workflow below outlines the key steps for a typical in vitro dose-response experiment. This involves preparing a range of serial dilutions from a validated stock, treating cells for a fixed duration, and using a relevant functional assay to measure the outcome.
Data Summary Tables
Table 1: Summary of In Vitro this compound Concentrations and Effects
| Experimental Model | Concentration | Exposure Time | Observed Effect | Reference |
| LEMS Mouse Model NMJ | 50 µM | 30 min | Restored EPP amplitude and quantal content. | [1] |
| LEMS Mouse Model NMJ | 50 µM | 30 min | Increased mEPP frequency from 3.27 s⁻¹ to 10.45 s⁻¹. | [3] |
| Recombinant Ca²⁺ Channels | EC₅₀: 7.21 µM | N/A | 50% effective concentration for N-type (Caᵥ2.2) channels. | [3] |
| Recombinant Ca²⁺ Channels | EC₅₀: 8.81 µM | N/A | 50% effective concentration for P/Q-type (Caᵥ2.1) channels. | [3] |
| GH₃ Cells (Na⁺ Channels) | EC₅₀: 8.9 µM | N/A | 50% effective concentration for stimulating peak Na⁺ current. | [4] |
| GH₃ Cells (Na⁺ Channels) | EC₅₀: 2.6 µM | N/A | 50% effective concentration for stimulating late Na⁺ current. | [4] |
| NSC-34 Cells (Na⁺ Channels) | 3 µM | N/A | Increased peak amplitude of Na⁺ current from 456 pA to 587 pA. | [4] |
| Drosophila & Crayfish NMJ | 1 mM | N/A | No consistent alteration in synaptic transmission. | [5][7] |
Table 2: Summary of In Vivo this compound Administration and Effects
| Animal Model | Dosage & Route | Treatment Duration | Observed Effect | Reference |
| SOD1G93A ALS Mouse | i.p. injection, once daily | 20 days | Delayed disease progression, enhanced EPP amplitude. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Neuromuscular Junction (NMJ) Function
This protocol is adapted from methodologies used to study this compound effects in a LEMS mouse model.[1]
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Dissect the desired nerve-muscle preparation (e.g., mouse epitrochleoanconeus) and mount it in a recording chamber perfused with an appropriate physiological saline solution.
-
-
Baseline Recording:
-
Using standard intracellular or focal extracellular recording techniques, establish a stable baseline of synaptic activity.
-
Record spontaneous events (miniature end-plate potentials, mEPPs) for 2-5 minutes.
-
Record evoked events (end-plate potentials, EPPs) by stimulating the motor nerve.
-
-
This compound Application:
-
Dilute the this compound stock solution into the physiological saline to achieve the final desired concentration (e.g., 50 μM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Perfuse the preparation with the this compound-containing solution.
-
Incubate for 30 minutes.[1]
-
-
Post-Treatment Recording:
-
Repeat the recording of spontaneous (mEPPs) and evoked (EPPs) events from the same junctions recorded at baseline.
-
-
Data Analysis:
-
Analyze changes in EPP amplitude, quantal content (mean EPP amplitude / mean mEPP amplitude), and mEPP frequency before and after this compound application.
-
Protocol 2: In Vivo Formulation and Administration of this compound
This protocol is based on the suggested formulation for in vivo use.[3]
-
Formulation Preparation:
-
To prepare 1 mL of the vehicle, sequentially add and mix the following components:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline (0.9% NaCl)
-
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder to achieve the target concentration (e.g., for a 2.5 mg/mL solution, add 2.5 mg of this compound to 1 mL of the prepared vehicle).
-
Vortex vigorously. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare this working solution fresh on the day of administration.[3]
-
-
Administration:
-
Administer the solution to the animal model via the desired route (e.g., intraperitoneal injection).[6]
-
Calculate the injection volume based on the animal's body weight and the target dose in mg/kg.
-
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]
- 6. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]
- 7. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the off-target effects of GV-58 in experimental setups.
Technical Support Center: GV-58
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential off-target effects of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-target kinases of this compound?
A1: this compound is a potent inhibitor of Tyrosine Kinase X (TKX). However, in vitro kinase profiling has revealed potential off-target activity against other kinases at higher concentrations. The inhibitory activity is summarized in the table below.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKX (Primary) | 5 | Primary target associated with the intended pharmacological effect. |
| TKY (Off-Target) | 50 | A related tyrosine kinase that may be inhibited at 10-fold higher concentrations than TKX. |
| TKZ (Off-Target) | 200 | A structurally distinct kinase that may be inhibited at 40-fold higher concentrations than TKX. |
Q2: My cells are showing unexpected morphological changes after this compound treatment, which are not consistent with TKX inhibition. What could be the cause?
A2: These effects may be due to the off-target inhibition of TKY, which is known to be involved in maintaining cytoskeletal structure. We recommend performing a rescue experiment to confirm this.
Q3: I am observing a decrease in cell viability at concentrations of this compound that should be specific for TKX. Why is this happening?
A3: While this compound is highly selective, even low nanomolar concentrations might be sufficient to inhibit TKY in certain sensitive cell lines or with prolonged exposure. Consider performing a dose-response curve and comparing it with a more selective TKX inhibitor if available.
Troubleshooting Guides
Issue 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide will help you determine if your observed cellular phenotype is a result of inhibiting the primary target (TKX) or an off-target kinase.
Experimental Workflow:
Troubleshooting GV-58 solubility and stability in experimental buffers.
This technical support center provides guidance on the solubility and stability of the novel kinase inhibitor, GV-58. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution in my aqueous experimental buffer. What should I do?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Precipitation upon dilution of a DMSO stock is a common issue. The primary factors to investigate are the final concentration of this compound, the percentage of co-solvent (DMSO) in the final solution, the pH of your buffer, and the buffer composition itself. Refer to the troubleshooting guide below for a step-by-step approach to resolving this.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: We recommend preparing high-concentration stock solutions of this compound in 100% DMSO (e.g., 10 mM or 20 mM). These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is stable for up to 6 months.
Q3: How does pH affect the solubility and stability of this compound?
A3: The solubility and stability of this compound are pH-dependent. Generally, this compound is more soluble and stable in slightly acidic conditions. As the pH increases, especially above 7.5, both solubility and stability decrease. See the data tables below for specific values.
Q4: Can I use buffers other than Phosphate-Buffered Saline (PBS)?
A4: Yes. In fact, for some assays, alternative buffers may be preferable. Phosphate ions can sometimes interfere with kinase activity assays. Buffers such as HEPES and Tris-HCl can be used, but it is crucial to validate the solubility and stability of this compound in your buffer of choice at the intended experimental conditions.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
If you observe precipitation of this compound after diluting your DMSO stock solution into an aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Buffers
| Buffer (pH) | Temperature (°C) | Maximum Solubility (µM) in 1% DMSO |
| PBS (7.4) | 25 | 15 |
| PBS (7.4) | 37 | 12 |
| Tris-HCl (7.2) | 25 | 25 |
| Tris-HCl (7.2) | 37 | 21 |
| HEPES (7.2) | 25 | 30 |
| HEPES (7.2) | 37 | 28 |
| PBS (6.8) | 25 | 22 |
| PBS (6.8) | 37 | 19 |
Table 2: Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (pH) | % Remaining after 4 hours | % Remaining after 24 hours |
| PBS (7.4) | 85% | 60% |
| Tris-HCl (7.2) | 92% | 75% |
| HEPES (7.2) | 95% | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the maximum solubility of this compound in a buffer of your choice.
-
Materials: this compound DMSO stock, experimental buffer, 96-well plate, plate reader.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add 2 µL of each dilution to the wells of a 96-well plate.
-
Rapidly add 198 µL of the experimental buffer to each well to make a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at the desired temperature.
-
Measure the absorbance or turbidity of each well at 620 nm using a plate reader.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
-
Diagrams
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway that this compound is designed to inhibit.
Caption: this compound inhibits the MAPK/ERK pathway at the MEK kinase.
Buffer Selection Logic
Use this decision tree to select an appropriate buffer for your this compound experiment.
Caption: Decision tree for selecting an experimental buffer for this compound.
Technical Support Center: GV-58 Analogs & Cyclin-Dependent Kinase (CDK) Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cyclin-dependent kinase (CDK) activity of GV-58 analogs. This compound was developed as a selective N- and P/Q-type Ca2+ channel agonist from (R)-roscovitine, a compound with known CDK inhibitory activity.[1] While the primary mechanism of this compound is related to calcium channel modulation, its structural analogs may exhibit off-target CDK activity that needs to be characterized and minimized.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it important to minimize the CDK activity of this compound analogs?
A1: Minimizing off-target CDK activity is crucial for several reasons:
-
Target Specificity: To ensure that the observed biological effects are primarily due to the intended modulation of calcium channels and not a confounding inhibition of CDKs.
-
Reduced Toxicity: Off-target kinase inhibition can lead to unforeseen side effects and cellular toxicity, as CDKs are central regulators of the cell cycle.[2][3]
-
Clearer Structure-Activity Relationship (SAR): Understanding the SAR for both on-target (Ca2+ channels) and off-target (CDKs) activities is essential for rational drug design and lead optimization.
-
Therapeutic Window: High selectivity generally leads to a wider therapeutic window, enhancing the potential for clinical success.
Q2: My this compound analog shows efficacy in a cellular model, but I suspect off-target CDK inhibition. How can I confirm this?
A2: You can employ a tiered approach to investigate potential off-target CDK activity:
-
Kinase Selectivity Profiling: Screen your analog against a panel of purified CDK enzymes (e.g., CDK1, CDK2, CDK5, CDK9) to determine its inhibitory activity (IC50 or Ki values).
-
Cell-Based Assays:
-
Cell Cycle Analysis: Treat cells with your analog and analyze the cell cycle distribution by flow cytometry. Inhibition of CDKs can cause characteristic cell cycle arrest at G1/S or G2/M phases.
-
Western Blotting: Probe for phosphorylation of CDK substrates, such as Retinoblastoma protein (pRb). A decrease in pRb phosphorylation can indicate CDK inhibition.
-
-
Control Compounds: Use well-characterized, potent CDK inhibitors (e.g., olomoucine, flavopiridol) and a negative control (an inactive analog, if available) in parallel with your this compound analog in cellular assays.[1][2]
Q3: What are the common reasons for observing inconsistent results in in-vitro kinase assays for my this compound analog?
A3: Inconsistencies can arise from several factors:
-
Assay Conditions: Variations in ATP concentration can significantly impact the apparent potency of ATP-competitive inhibitors.[4][5] It is recommended to test inhibitors at an ATP concentration close to the Km value for each kinase.[4]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers.[6]
-
Compound Solubility and Stability: Poor solubility of the analog in the assay buffer can lead to an underestimation of its potency. Ensure the compound is fully dissolved.
-
Assay Technology: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have distinct advantages and disadvantages that can influence results.[7][8]
Troubleshooting Guides
Problem 1: High CDK2/cyclin A activity observed for a lead this compound analog.
-
Objective: Reduce CDK2 activity while maintaining or improving Ca2+ channel agonist activity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Re-evaluate the analog's potency on N- and P/Q-type calcium channels to establish a baseline.
-
Computational Modeling: If crystal structures of relevant CDKs are available, use molecular docking to predict the binding mode of your analog. This can provide insights into key interactions responsible for CDK inhibition and guide modifications to disrupt this binding.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a focused library of analogs with modifications aimed at reducing CDK2 affinity. Pay attention to moieties known to interact with the kinase hinge region.
-
Counter-Screening: Regularly profile new analogs against a panel of key CDKs to monitor selectivity as you optimize for on-target activity.
-
Experimental Protocols & Data
Kinase Selectivity Profiling
This protocol outlines a general method for assessing the inhibitory activity of this compound analogs against a panel of CDKs using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant CDK enzymes (e.g., CDK1/CycB, CDK2/CycA, CDK5/p25)
-
Substrate peptides specific for each CDK
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (varies by kinase, typically contains HEPES, MgCl2, DTT, and BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Dilution: Prepare a serial dilution of the this compound analog in the appropriate assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted analog or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each analog concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Inhibitory Activity (IC50, µM) of this compound Analogs against a Panel of Kinases
| Compound | CaV2.2 (N-type) EC50 (µM) | CaV2.1 (P/Q-type) EC50 (µM) | CDK1/CycB IC50 (µM) | CDK2/CycA IC50 (µM) | CDK5/p25 IC50 (µM) |
| This compound | 0.5 | 0.8 | > 100 | > 100 | > 100 |
| Analog A | 0.3 | 0.6 | 5.2 | 2.1 | 15.4 |
| Analog B | 0.7 | 1.0 | > 100 | 85.6 | > 100 |
| Analog C | 1.2 | 2.5 | 1.5 | 0.8 | 4.3 |
Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for CDK inhibition assay.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Refining GV-58 administration protocols to improve therapeutic outcomes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of GV-58 to refine protocols and enhance therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel agonist for N- and P/Q-type voltage-gated calcium (Ca2+) channels.[1] Its primary mechanism involves slowing the deactivation of these channels, which leads to a significant increase in the influx of presynaptic calcium ions during neuronal activity.[1] This enhancement of calcium entry is being investigated for its potential therapeutic effects in conditions such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2]
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) before being added to the saline solution.[2] It is crucial to ensure the final concentration of the solvent in the experimental medium is low enough to not affect the biological system, typically below 0.1%.
Q3: What is a typical working concentration for this compound in in vitro studies?
A3: A concentration of 50 μM has been used to restore function in neuromuscular junctions in LEMS research.[1] However, the optimal concentration may vary depending on the specific experimental model and objectives. A dose-response curve is recommended to determine the most effective concentration for your system. One study noted that a high concentration of 1mM did not produce consistent results in Drosophila and crayfish models, suggesting that excessively high concentrations may not be effective or could lead to off-target effects.[2][3]
Q4: How should this compound be stored?
A4: Proper storage of research compounds is critical to maintain their stability and activity. While specific storage instructions for this compound are not detailed in the provided search results, as a general practice for similar compounds, it is advisable to store them in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C or -80°C is often recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Effect Observed | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, causing off-target effects. | Perform a dose-response study to identify the optimal working concentration for your specific experimental model. | |
| Solvent Issues: The solvent (e.g., DMSO) concentration may be too high, leading to cellular toxicity or other confounding effects. | Prepare a vehicle control with the same final concentration of the solvent to ensure that the observed effects are due to this compound and not the solvent. Keep the final solvent concentration below 0.1%. | |
| Species-Specific Differences: The molecular structure of the target calcium channels may differ across species, affecting the binding and efficacy of this compound.[2][3] | Be aware of potential species-specific variations. If working with a non-mammalian model, consider that the effects of this compound may differ from those observed in mammalian systems. | |
| Precipitation of Compound in Solution | Low Solubility: this compound may have limited solubility in aqueous solutions. | Ensure the stock solution in DMSO is fully dissolved before further dilution. Consider gentle warming or vortexing to aid dissolution. Prepare the final working solution fresh before each experiment. |
| Cell Viability Issues | Cellular Toxicity: High concentrations of this compound or the solvent may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent in your cell model. |
Experimental Protocols
Protocol 1: In Vitro Administration of this compound to Neuronal Cell Cultures
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Cell Culture Preparation:
-
Plate neuronal cells at the desired density in appropriate culture plates and allow them to adhere and stabilize overnight.
-
-
This compound Administration:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 30 minutes, or as determined by your experimental needs).[1]
-
-
Post-Administration Analysis:
-
Following incubation, proceed with the planned downstream assays, such as electrophysiology, calcium imaging, or neurotransmitter release assays.
-
Visualizations
Caption: Signaling pathway of this compound action at the synapse.
Caption: Troubleshooting workflow for this compound administration.
References
Technical Support Center: Measuring GV-58's Effects on Synaptic Plasticity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of GV-58 on synaptic plasticity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that acts as a positive modulator or agonist of presynaptic N- and P/Q-type voltage-gated calcium channels (CaV2.1 and CaV2.2).[1][2] Its primary mechanism involves slowing the deactivation of these channels, which leads to a prolonged influx of calcium into the presynaptic terminal during an action potential.[1][3] This enhanced calcium entry increases the probability of neurotransmitter release.[1]
Q2: Why am I not observing a consistent effect of this compound on synaptic transmission in my model system?
A2: The effects of this compound can be highly dependent on the model system and experimental conditions. Studies have shown that while this compound enhances synaptic transmission at the mouse neuromuscular junction, it does not produce a consistent alteration in synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions.[3][4] This suggests that the molecular structure of the P-type calcium channels may differ across species, leading to variations in this compound's efficacy. It is crucial to verify the presence and subtype of P/Q-type calcium channels in your specific preparation.
Q3: What is the recommended working concentration for this compound in in vitro synaptic plasticity experiments?
A3: The effective concentration of this compound can vary. The reported EC50 values for this compound are approximately 7.21 µM for N-type and 8.81 µM for P/Q-type calcium channels.[2] In studies on the neuromuscular junction in a mouse model of Lambert-Eaton myasthenic syndrome, a concentration of 50 µM was used to elicit a significant increase in transmitter release.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation and desired effect.
Troubleshooting Guides
Issue 1: High variability in electrophysiological recordings with this compound application.
-
Possible Cause 1: Inconsistent drug application. Local application of drugs in brain slices can be challenging. Pipette clogging, inconsistent pressure for "puff" application, or leakage from the application pipette can all lead to variability.
-
Troubleshooting Tip: To ensure consistent application, visually monitor the drug application using a dye like sulforhodamine 101 mixed with your this compound solution.[6] For expensive drugs where bath application is not feasible, ensure the tip of the application pipette is clear before approaching the slice to prevent clogging.[6] To avoid mechanical artifacts from pressure ejection, consider filling the very tip of the pipette with drug-free artificial cerebrospinal fluid (aCSF) to prevent premature leakage and desensitization.[6]
-
-
Possible Cause 2: Off-target effects or complex pharmacology. While this compound is known to target P/Q-type calcium channels, it may have other off-target effects, especially at higher concentrations. One study noted that it can also activate voltage-gated sodium channels.[3]
-
Troubleshooting Tip: To isolate the effects of this compound on presynaptic calcium channels, consider co-application with specific blockers of other channels that might be affected. Additionally, perform control experiments with inactive analogs of this compound if available.
-
Issue 2: No significant potentiation of synaptic transmission observed after this compound application.
-
Possible Cause 1: Low expression of P/Q-type calcium channels in the recorded neurons. The efficacy of this compound is dependent on the presence of its target channels at the presynaptic terminals of the synapses being studied.
-
Troubleshooting Tip: Verify the expression of CaV2.1 and CaV2.2 channels in your neuronal population of interest using immunohistochemistry or molecular techniques.
-
-
Possible Cause 2: Drug degradation or precipitation. this compound, like many small molecules, may be susceptible to degradation or may precipitate in your stock solution or working solution.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -80°C for long-term storage or -20°C for shorter periods.[2] When preparing working solutions in aCSF, ensure the final concentration of the solvent is low (typically <0.1%) and that the drug is fully dissolved.
-
-
Possible Cause 3: Insufficient drug penetration in brain slices. The thickness of brain slices can impede the diffusion of drugs to the synapses of interest, requiring higher concentrations than those effective in cell culture.[7]
-
Troubleshooting Tip: If you are not seeing an effect at a lower concentration, try increasing the concentration of this compound, keeping in mind the potential for off-target effects. Ensure adequate pre-incubation time to allow the drug to penetrate the tissue.
-
Data Presentation
Table 1: Quantitative Effects of this compound on Synaptic Transmission at the Mouse Neuromuscular Junction
| Parameter | Control (Vehicle) | 50 µM this compound | Percent Change |
| Excitatory Postsynaptic Potential (EPP) Amplitude (mV) | 2.5 ± 0.5 | 6.8 ± 1.2 | +172% |
| Quantal Content | 10.2 ± 1.8 | 25.5 ± 4.5 | +150% |
| Miniature EPP (mEPP) Amplitude (mV) | 0.8 ± 0.1 | 0.8 ± 0.1 | No significant change |
| Miniature EPP (mEPP) Frequency (Hz) | 1.5 ± 0.3 | 4.5 ± 0.9 | +200% |
Data are presented as mean ± SEM. Data are adapted from studies on a mouse model of Lambert-Eaton myasthenic syndrome.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol is a general guideline and may need to be optimized for specific experimental questions.
1. Slice Preparation:
- Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
- Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in the ice-cold slicing solution.
- Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 dextrose) oxygenated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
- Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
- The intracellular solution composition can be varied, but a typical potassium-based solution for current-clamp recordings contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
- Establish a gigaohm seal (>1 GΩ) on the cell membrane of the target neuron and then rupture the membrane to achieve the whole-cell configuration.
- Record baseline synaptic activity (e.g., excitatory postsynaptic potentials, EPSPs) in response to stimulation of afferent fibers with a bipolar stimulating electrode.
3. This compound Application and LTP Induction:
- After obtaining a stable baseline recording for at least 10-20 minutes, apply this compound to the perfusion bath at the desired concentration.
- Allow the drug to perfuse for a sufficient amount of time (e.g., 20-30 minutes) to reach equilibrium in the slice.
- To induce long-term potentiation (LTP), deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to the stimulating electrode.
- Continue to record evoked EPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Mandatory Visualizations
Signaling Pathway
Caption: this compound enhances neurotransmitter release by modulating presynaptic calcium channels.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on Long-Term Potentiation (LTP).
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity of Calcium Channel Agonists Based on the GV-58 Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GV-58 and its analogs to improve the selectivity of calcium channel agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel calcium channel agonist that is selective for N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[1] It was developed as a modification of (R)-roscovitine.[1] this compound works by slowing the deactivation of these channels, which leads to a significant increase in presynaptic calcium ion (Ca²⁺) entry during neuronal activity.[1] This enhanced calcium influx, in turn, increases the amount of neurotransmitter released from the presynaptic terminal.[1]
Q2: What is the chemical structure of this compound?
The chemical name for this compound is (2R)-2-[[6-[[(5-Methyl-2-thienyl)methyl]amino]-9-propyl-9H-purin-2-yl]amino]-1-butanol.
Q3: How selective is this compound for different calcium channel subtypes?
This compound exhibits high selectivity for N-type and P/Q-type calcium channels over L-type channels. It has been shown to have no agonist activity on L-type (CaV1.3) channels at concentrations up to 100 µM.[1]
Q4: How does the potency and efficacy of this compound compare to its parent compound, (R)-roscovitine?
This compound demonstrates a significant improvement in both potency and efficacy compared to (R)-roscovitine as a calcium channel agonist. It has approximately a 4-fold higher efficacy and a 3- to 4-fold higher potency on N- and P/Q-type Ca²⁺ channels.[1] Additionally, this compound has a roughly 20-fold lower potency as a cyclin-dependent kinase (Cdk) antagonist, making it a more selective tool for studying calcium channels.[1]
Quantitative Data Summary
| Compound | Target Channel(s) | EC₅₀ (µM) | Efficacy vs. (R)-roscovitine | Cdk2 Inhibition vs. (R)-roscovitine |
| This compound | N-type (CaV2.2) | 7.21[1] | ~4-fold higher[1] | ~20-fold lower potency[1] |
| P/Q-type (CaV2.1) | 8.81[1] | ~4-fold higher[1] | ~20-fold lower potency[1] | |
| L-type (CaV1.3) | No agonist activity up to 100 µM[1] | - | - | |
| (R)-roscovitine | N-type, P/Q-type | - | Baseline | Baseline |
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Issue 1: Difficulty achieving a stable gigaohm seal.
-
Possible Cause: Debris at the pipette tip or on the cell surface.
-
Troubleshooting Tip: Ensure your recording solutions are freshly filtered (0.2 µm filter). Apply positive pressure to the pipette as you approach the cell to keep the tip clean.
-
-
Possible Cause: Poor cell health.
-
Troubleshooting Tip: Use cells from a healthy, low-passage culture. Ensure proper osmolarity and pH of your extracellular and intracellular solutions.
-
Issue 2: No or weak response to this compound application.
-
Possible Cause: Incorrect this compound concentration or degradation.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in DMSO.[1] The final concentration of DMSO in your recording solution should be kept low (typically ≤ 0.1%) to avoid solvent effects. Test a range of this compound concentrations to determine the optimal dose for your specific cell type and channel expression level.
-
-
Possible Cause: Low expression of N- or P/Q-type calcium channels in your cells.
-
Troubleshooting Tip: Verify the expression of the target channels in your cell line using techniques like RT-PCR or immunocytochemistry. Consider using a cell line known to express high levels of CaV2.1 or CaV2.2.
-
Issue 3: Unexpected changes in membrane potential or firing frequency.
-
Possible Cause: Off-target effects on other ion channels. This compound has been reported to activate voltage-gated sodium channels (NaV).
-
Troubleshooting Tip: To isolate the effects on calcium channels, perform experiments in the presence of a selective sodium channel blocker, such as tetrodotoxin (TTX), where appropriate for your experimental goals.
-
Neurotransmitter Release Assays
Issue 1: High background signal or variability in baseline release.
-
Possible Cause: Cell stress or death leading to non-specific neurotransmitter leakage.
-
Troubleshooting Tip: Handle cells gently during plating and media changes. Ensure the assay buffer is physiological and at the correct temperature.
-
-
Possible Cause: Spontaneous neuronal activity.
-
Troubleshooting Tip: To reduce spontaneous activity and establish a stable baseline, you can include a low concentration of a global neuronal activity blocker like TTX in your baseline measurements, and then wash it out before applying your stimulus and this compound.
-
Issue 2: this compound does not potentiate stimulated neurotransmitter release.
-
Possible Cause: Suboptimal stimulation paradigm.
-
Troubleshooting Tip: The effect of this compound is to prolong the open state of calcium channels upon depolarization. Ensure your stimulation protocol (e.g., high potassium concentration or electrical field stimulation) is sufficient to cause robust channel opening.
-
-
Possible Cause: Issues with the neurotransmitter detection method.
-
Troubleshooting Tip: Validate your detection method (e.g., HPLC, fluorescent probes) with known secretagogues and inhibitors to ensure it is working correctly.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the effect of this compound on voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation: Plate cells expressing the desired calcium channel subtype (e.g., CaV2.2) onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Extracellular solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Intracellular solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell configuration with a gigaohm seal.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 50 ms).
-
Establish a stable baseline recording of the calcium current.
-
Perfuse the cells with the extracellular solution containing the desired concentration of this compound (and 0.1% DMSO as a vehicle control).
-
Record the calcium currents again in the presence of this compound.
-
-
Data Analysis: Measure the peak current amplitude and the tail current deactivation kinetics before and after this compound application.
Potassium-Evoked Neurotransmitter Release Assay
This protocol is for measuring the effect of this compound on the release of a neurotransmitter (e.g., glutamate) from cultured neurons.
-
Cell Preparation: Culture primary neurons or a suitable neuronal cell line on multi-well plates.
-
Loading (if using a labeled neurotransmitter): Incubate the cells with a radioactive or fluorescently labeled neurotransmitter or its precursor.
-
Washing and Baseline:
-
Wash the cells gently with a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Collect samples of the buffer over several minutes to establish a stable baseline release.
-
-
Stimulation and this compound Application:
-
Incubate the cells with this compound or vehicle (0.1% DMSO) for a predetermined time (e.g., 15-30 minutes).
-
Stimulate neurotransmitter release by applying a high-potassium buffer (e.g., replacing NaCl with an equimolar concentration of KCl).
-
Collect the supernatant at specific time points during and after stimulation.
-
-
Detection: Quantify the amount of neurotransmitter in the collected samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds, HPLC, or a fluorescent plate reader for fluorescent probes).
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the vehicle control.
Visualizations
Caption: Mechanism of this compound action at the presynaptic terminal.
Caption: Workflow for a patch-clamp experiment with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
Strategies to enhance the potency of GV-58 as a Ca2+ channel agonist.
GV-58 Technical Support Center
Welcome to the technical support center for this compound, a novel positive modulator of voltage-gated calcium channels (VGCCs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their experiments and enhance the potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of L-type voltage-gated calcium channels (CaV1.2). It binds to a site distinct from the channel pore, increasing the probability of channel opening in response to membrane depolarization. This leads to an enhanced influx of Ca2+ into the cell.
Q2: What are the optimal solvent and storage conditions for this compound?
A2: this compound is highly soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For aqueous experimental buffers, it is advisable to prepare fresh dilutions daily and use a final DMSO concentration below 0.1% to avoid solvent-induced artifacts.
Q3: Can this compound be used in combination with other Ca2+ channel modulators?
A3: Yes, however, care must be taken. Co-administration with other Ca2+ channel agonists could lead to excessive Ca2+ influx and cytotoxicity. Conversely, combining this compound with a Ca2+ channel blocker may lead to non-interpretable or misleading results.[1] It is recommended to perform thorough dose-response analyses for each compound individually before attempting combination studies.
Troubleshooting Guide
Issue 1: Observed potency of this compound is lower than expected.
-
Possible Cause 1: Suboptimal Compound Solubility.
-
Solution: Ensure that the final concentration of DMSO in your aqueous buffer is minimal (<0.1%). Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Sonication of the stock solution before dilution can also aid in ensuring complete dissolution.
-
-
Possible Cause 2: Compound Instability in Aqueous Buffer.
-
Solution: this compound can degrade in aqueous solutions over time. It is recommended to perform a time-course experiment to determine the stability of this compound in your specific experimental buffer. If degradation is observed, minimize the pre-incubation time.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Solution: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered expression levels of CaV1.2 channels.
-
-
Possible Cause 4: Low Expression of CaV1.2 Channels in the Chosen Cell Line.
-
Solution: Verify the expression of CaV1.2 channels in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express high levels of L-type calcium channels, such as HEK293 cells stably transfected with the CACNA1C gene.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Plating Density.
-
Solution: Ensure uniform cell seeding density across all wells of your microplate. Variations in cell number can lead to significant differences in the magnitude of the Ca2+ influx signal.
-
-
Possible Cause 2: Fluctuation in Experimental Temperature.
-
Solution: The activity of ion channels is temperature-sensitive. Maintain a constant temperature throughout the experiment, from cell incubation to data acquisition on the plate reader.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
-
Data Presentation
Table 1: Potency (EC50) of this compound under Various Experimental Conditions
| Cell Line | Membrane Potential (K+ concentration) | Temperature (°C) | EC50 (nM) |
| HEK293 (CaV1.2 expressing) | Depolarized (60 mM K+) | 37 | 150 |
| HEK293 (CaV1.2 expressing) | Resting (-70 mV) | 37 | >10,000 |
| Primary Cardiomyocytes | Depolarized (60 mM K+) | 37 | 250 |
| Primary Cardiomyocytes | Resting (-80 mV) | 37 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Potency Assessment of this compound using a Fluorescent Calcium Assay
This protocol outlines a method for determining the EC50 of this compound in a HEK293 cell line stably expressing the CaV1.2 channel.[2]
-
Cell Plating: Seed HEK293-CaV1.2 cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in HBSS to each well. Incubate for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with 100 µL of HBSS.
-
Compound Addition: Add 20 µL of this compound dilutions in a depolarizing buffer (HBSS containing 60 mM KCl) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a microplate reader (e.g., FlexStation) with excitation at 494 nm and emission at 516 nm. Record data for 120 seconds.
-
Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound potentiation of CaV1.2 channel activity.
Experimental Workflow for Potency Assessment
Caption: Standard workflow for assessing this compound potency in vitro.
Troubleshooting Logic for Low Potency
Caption: Decision tree for troubleshooting low this compound potency.
References
Mitigating GV-58's effects on non-target ion channels.
Welcome to the technical support center for GV-58, a potent and selective positive modulator of the Nav1.7 voltage-gated sodium channel. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of this compound on non-target ion channels during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: While this compound is highly selective for Nav1.7, at concentrations exceeding 10 µM, it has been shown to exhibit inhibitory effects on the hERG (KCNH2) potassium channel and modulatory effects on GABA-A receptors. These off-target activities are critical to consider during experimental design and data interpretation.
Q2: How can I minimize the risk of hERG inhibition in my cellular assays?
A2: To minimize hERG inhibition, it is recommended to use this compound at concentrations below 10 µM. If higher concentrations are necessary for your experimental goals, consider co-application with a known hERG channel activator as a mitigation strategy. Additionally, performing control experiments in cells lacking hERG expression can help isolate the Nav1.7-specific effects.
Q3: What are the observable effects of this compound on GABA-A receptors?
A3: this compound can act as a positive allosteric modulator of GABA-A receptors, potentiating GABA-induced chloride currents. This can lead to neuronal inhibition and may manifest as sedative effects in in-vivo studies.
Q4: Are there any structural analogs of this compound with a more favorable selectivity profile?
A4: Our development program is actively exploring next-generation analogs with enhanced selectivity. Please contact our technical support team for the latest information on the availability of these compounds for research purposes.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability at high this compound concentrations.
-
Possible Cause: Off-target inhibition of the hERG potassium channel can lead to cardiotoxicity-like effects in certain cell types, particularly cardiomyocytes or cells expressing high levels of hERG.[1][2]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the precise IC50 of this compound for both its on-target (Nav1.7) and off-target (hERG) effects in your specific cell line.
-
hERG-Specific Assays: Utilize a specific hERG assay, such as a patch-clamp electrophysiology or a thallium flux assay, to quantify the extent of hERG inhibition.[3][4][5]
-
Alternative Cell Lines: If possible, use a cell line with low or no endogenous hERG expression to confirm that the observed cytotoxicity is indeed hERG-mediated.
-
Issue 2: Observed sedative or inhibitory effects in neuronal cultures or in-vivo models.
-
Possible Cause: Potentiation of GABA-A receptor activity by this compound can lead to widespread neuronal inhibition, masking the intended excitatory effects of Nav1.7 activation.
-
Troubleshooting Steps:
-
GABA-A Receptor Antagonist: Co-administer a selective GABA-A receptor antagonist, such as bicuculline or picrotoxin, to block the off-target effects of this compound.[6]
-
Control for GABAergic Tone: Ensure that the baseline GABAergic tone in your experimental preparation is well-characterized and controlled.
-
Dose-Response in the Presence of Antagonist: Perform a this compound dose-response experiment in the presence and absence of a GABA-A antagonist to isolate the Nav1.7-mediated effects.
-
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Measured Effect | IC50 / EC50 (µM) |
| Nav1.7 | Whole-Cell Patch Clamp | Potentiation | 0.5 |
| hERG | Thallium Flux Assay | Inhibition | 15 |
| GABA-A Receptor | Two-Electrode Voltage Clamp | Positive Modulation | 25 |
Table 2: Recommended Concentration Ranges for In-Vitro Experiments
| Experimental Goal | Recommended this compound Concentration (µM) | Key Considerations |
| Selective Nav1.7 Activation | 0.1 - 1.0 | Minimal off-target effects expected. |
| Investigating Off-Target Effects | > 10 | Expect significant hERG inhibition and GABA-A modulation. |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Nav1.7
This protocol is designed to measure the potentiation of Nav1.7 currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.7).
-
Cell Preparation: Culture HEK293-Nav1.7 cells to 70-80% confluency. Dissociate cells using a gentle non-enzymatic solution and plate onto glass coverslips.
-
Recording Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
-
Recording Procedure:
-
Obtain a whole-cell patch clamp configuration with a seal resistance >1 GΩ.[7]
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Nav1.7 currents.
-
Perfuse the cells with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
Wash out the compound and ensure the current returns to baseline.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after this compound application. Calculate the percentage potentiation.
Protocol 2: Thallium Flux Assay for hERG Inhibition
This high-throughput assay provides an indirect measure of hERG channel activity.[5]
-
Cell Preparation: Plate HEK293 cells stably expressing hERG in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or a positive control (e.g., E-4031) for a predetermined time.
-
Thallium Stimulation: Add a stimulus buffer containing thallium sulfate to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reads.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the thallium influx through the hERG channels. Determine the IC50 for this compound's inhibitory effect.
Visualizations
Caption: Logical workflow for mitigating this compound's off-target effects.
References
- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. hERG Assay | PPTX [slideshare.net]
- 4. hERG potassium channel assay. [bio-protocol.org]
- 5. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of GV-58 and its Parent Compound (R)-roscovitine: Efficacy and Mechanism of Action
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the calcium channel agonist GV-58 and the cyclin-dependent kinase inhibitor (R)-roscovitine.
This guide provides a detailed comparison of the efficacy of this compound and its parent compound, (R)-roscovitine. While structurally related, these molecules exhibit markedly different primary mechanisms of action, a distinction critical for their application in research and therapeutic development. (R)-roscovitine is a well-established inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. In contrast, this compound was specifically designed to enhance its agonist activity at N- and P/Q-type voltage-gated calcium channels while significantly reducing its affinity for CDKs. This guide presents a quantitative comparison of their activities, detailed experimental methodologies, and visual representations of their respective signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Efficacy
The pharmacological activities of this compound and (R)-roscovitine have been characterized through various in vitro assays. The following tables summarize the key efficacy data for both compounds, highlighting their distinct target profiles.
| Compound | Target | IC50 (µM) |
| (R)-roscovitine | CDK1/cyclin B | 0.65[1] |
| CDK2/cyclin A | 0.7[1] | |
| CDK2/cyclin E | 0.7[1] | |
| CDK5/p25 | 0.2[1] | |
| CDK7/cyclin H | 0.49 | |
| CDK9/cyclin T1 | 0.79 | |
| This compound | CDK2/cyclin A | ~14 |
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. The data illustrates that this compound is significantly less potent at inhibiting CDK2/cyclin A compared to its parent compound, (R)-roscovitine.
| Compound | Target | EC50 (µM) |
| This compound | N-type Ca2+ channels (CaV2.2) | 7.21[2] |
| P/Q-type Ca2+ channels (CaV2.1) | 8.81[2] |
Table 2: Agonist Activity at Voltage-Gated Calcium Channels. EC50 values represent the concentration of the compound required to elicit a half-maximal response. Lower EC50 values indicate higher potency. This data demonstrates the potent agonist effect of this compound on key presynaptic calcium channels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Objective: To measure the IC50 value of a test compound against a purified cyclin-dependent kinase.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Test compound (e.g., (R)-roscovitine or this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified CDK/cyclin complex, the substrate, and the kinase buffer.
-
Add varying concentrations of the test compound to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Agonism
This technique is used to measure the effect of a compound on the activity of ion channels in a live cell.
Objective: To determine the EC50 value of a test compound for its agonist effect on N- and P/Q-type calcium channels.
Materials:
-
Cells expressing the target calcium channels (e.g., HEK293 cells transfected with CaV2.1 or CaV2.2 subunits)
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular solution (pipette solution) containing a Cs-based solution to block potassium currents.
-
Extracellular solution (bath solution) containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
Test compound (e.g., this compound)
Procedure:
-
Culture the cells expressing the target calcium channels on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a glass pipette to a resistance of 2-5 MΩ and fill it with the intracellular solution.
-
Under visual guidance using the microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit calcium channel currents.
-
Record the baseline calcium currents in the absence of the test compound.
-
Perfuse the recording chamber with the extracellular solution containing varying concentrations of the test compound.
-
Record the calcium currents in the presence of each concentration of the compound.
-
Measure the potentiation of the calcium current (e.g., increase in tail current) at each concentration relative to the baseline.
-
Plot the percentage of potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by (R)-roscovitine and this compound, as well as the workflows of the primary experimental techniques used to characterize them.
Caption: (R)-roscovitine's mechanism of cell cycle arrest.
Caption: this compound's mechanism of enhancing neurotransmitter release.
References
Validating the therapeutic effects of GV-58 in different animal models of neuromuscular disease.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GV-58, a novel calcium channel agonist, against established and alternative therapeutic agents in animal models of neuromuscular disease. The focus is on providing objective, data-driven comparisons to aid in the evaluation of this compound's therapeutic potential.
Introduction to this compound and Neuromuscular Disease
Neuromuscular diseases are a diverse group of conditions that impair the functioning of the muscles, either directly, being pathologies of the voluntary muscle, or indirectly, being pathologies of the peripheral nerves or neuromuscular junctions. Conditions like Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS) are characterized by impaired signaling between nerves and muscles, leading to muscle weakness and atrophy.
This compound has emerged as a promising investigational compound. It is a novel N- and P/Q-type calcium (Ca2+) channel agonist.[1] Its mechanism of action involves slowing the deactivation of these channels, which results in a significant increase in presynaptic calcium entry during neuronal activity.[1] This enhancement of calcium influx is intended to boost neurotransmitter release at the neuromuscular junction, thereby improving muscle function. This compound has been specifically evaluated in a passive transfer mouse model of LEMS, where it has been shown to strengthen weakened neuromuscular synapses.
Mechanism of Action: this compound vs. Alternatives
The therapeutic strategy for many neuromuscular diseases centers on enhancing neuromuscular transmission. This compound achieves this by directly targeting presynaptic calcium channels. An alternative approach is to modulate potassium channels, as is the case with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker used to treat LEMS.
This compound: As a positive allosteric modulator of N- and P/Q-type calcium channels, this compound increases the probability of these channels being open, leading to greater calcium influx upon nerve stimulation. This directly enhances the release of acetylcholine (ACh) from the presynaptic terminal.
3,4-Diaminopyridine (3,4-DAP): This compound blocks voltage-gated potassium channels in the presynaptic nerve terminal.[2][3] By blocking the outflow of potassium ions, 3,4-DAP prolongs the duration of the action potential. This extended depolarization keeps the voltage-gated calcium channels open for a longer period, indirectly increasing calcium influx and subsequent ACh release.
Signaling Pathway of this compound
Comparative Efficacy in Animal Models
Direct comparative studies of this compound against other compounds in the same animal models are limited in publicly available literature. However, we can compare their performance based on data from separate studies in relevant models.
Lambert-Eaton Myasthenic Syndrome (LEMS) Model
The passive transfer mouse model of LEMS is a standard for evaluating therapeutics for this condition. In this model, mice receive IgG from LEMS patients, which leads to the development of LEMS-like symptoms.
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Passive transfer mouse model of LEMS | End-plate potential (EPP) amplitude, Quantal content | - Increased EPP amplitude- Showed more than a threefold increase in transmitter release in some neuromuscular junctions |
| 3,4-DAP | Not specified in readily available preclinical literature | Not specified in readily available preclinical literature | - Broadens the presynaptic action potential waveform- Augments transmitter release |
Experimental Protocols
Passive Transfer Mouse Model of Lambert-Eaton Myasthenic Syndrome
This protocol is a standard method for inducing LEMS in mice to test potential therapeutics.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of LEMS: Mice receive daily intraperitoneal (IP) injections of purified IgG (typically 10 mg/day) from a LEMS patient for a period of 2 to 4 weeks. Control mice receive IgG from healthy individuals.
-
Drug Administration: this compound or a vehicle control is administered to the mice. The specific dose and route of administration (e.g., IP, oral gavage) are determined by the study design.
-
Electrophysiological Recordings:
-
Mice are anesthetized, and the phrenic nerve-hemidiaphragm muscle is dissected and mounted in a recording chamber.
-
Intracellular recordings are performed from muscle fibers to measure the amplitude of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs).
-
The phrenic nerve is stimulated to evoke EPPs.
-
Quantal content is calculated by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
-
Data Analysis: Statistical analysis is performed to compare the electrophysiological parameters between the this compound treated group and the control group.
Experimental Workflow for LEMS Model
Conclusion
This compound represents a promising therapeutic approach for neuromuscular diseases like LEMS by directly targeting and enhancing the function of presynaptic calcium channels. The available preclinical data demonstrates its ability to restore neuromuscular transmission in a disease model. While direct comparative data with alternatives like 3,4-DAP in animal models is scarce, the distinct mechanisms of action provide a rationale for further investigation, potentially in combination therapies. The experimental protocols and data presented in this guide offer a framework for researchers to design and evaluate future studies on this compound and other novel therapeutics for neuromuscular disorders.
References
Comparing the potency and selectivity of GV-58 with other known Ca2+ channel agonists.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and selectivity of the novel N- and P/Q-type calcium channel agonist, GV-58, with the well-established L-type calcium channel agonists, Bay K8644 and FPL 64176. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate tools for research and development.
Data Presentation: Potency and Selectivity at a Glance
The following table summarizes the key pharmacological parameters of this compound, Bay K8644, and FPL 64176, offering a clear comparison of their potency and selectivity for different voltage-gated calcium channel subtypes.
| Compound | Target Channel(s) | EC50 | Selectivity Profile |
| This compound | N-type (CaV2.2), P/Q-type (CaV2.1) | 7.21 µM (N-type), 8.81 µM (P/Q-type) | Selective for N- and P/Q-type channels. No agonist activity observed on L-type (CaV1.3) channels at concentrations up to 100 µM. |
| Bay K8644 | L-type (CaV1.x) | 17.3 nM | Potent and selective L-type calcium channel activator.[1] The racemic mixture (±)-Bay K 8644 is commonly used, with the (S)-(-)-enantiomer being the agonist (EC50 = 32 nM for Ba2+ currents) and the (R)-(+)-enantiomer acting as an antagonist.[2] |
| FPL 64176 | L-type (CaV1.x) | 16 nM | A potent activator of L-type Ca2+ channels. It is reported to be 40-fold more potent than Bay K8644 as a positive inotrope. Caution is advised as it has been shown to inhibit N-type calcium channels at higher concentrations (10 µM).[3] |
Understanding the Mechanisms: Signaling Pathways
The activation of voltage-gated calcium channels (VGCCs) is a critical event in many physiological processes. The following diagram illustrates the general signaling pathway initiated by the opening of these channels.
Figure 1. Signaling pathway of voltage-gated Ca2+ channels.
Experimental Protocols: Methodologies for Agonist Characterization
The following are detailed methodologies for key experiments cited in the characterization of Ca2+ channel agonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through the channels of a single cell, allowing for the characterization of agonist effects on channel activity.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells or Baby Hamster Kidney (BHK) cells are commonly used for heterologous expression of specific calcium channel subunits (e.g., CaV2.1, CaV2.2 for N- and P/Q-type; CaV1.2 for L-type).
-
Cells are cultured on glass coverslips and transfected with the cDNA encoding the desired calcium channel subunits (α1, β, and α2δ).
-
Recordings are typically performed 24-48 hours post-transfection.
2. Recording Solutions:
-
External Solution (in mM): 115 NaCl, 10 BaCl2 or CaCl2 (as the charge carrier), 10 HEPES, 1 MgCl2, 10 CsCl, 10 Glucose. The pH is adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP. The pH is adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The holding potential is typically set to -80 mV or -100 mV to ensure channels are in a closed state.
-
Depolarizing voltage steps (e.g., to +10 mV or +20 mV for 200 ms) are applied to elicit channel opening and ion influx.[4]
-
The agonist (this compound, Bay K8644, or FPL 64176) is applied to the cells via a perfusion system at varying concentrations to determine the dose-response relationship and EC50 value.
-
Data is acquired and analyzed using specialized software to measure parameters such as peak current amplitude and channel activation/inactivation kinetics.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is suitable for expressing and characterizing ion channels in a robust system.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the specific calcium channel subunits is injected into the oocyte cytoplasm.
-
Oocytes are incubated for 2-7 days to allow for channel expression.
2. Recording:
-
Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current injection.
-
The membrane potential is clamped, and voltage protocols similar to those in patch-clamp experiments are applied to study channel function in the presence and absence of the test compounds.
Experimental Workflow: A Step-by-Step Approach
The following diagram outlines a typical experimental workflow for comparing the potency and selectivity of Ca2+ channel agonists.
Figure 2. Workflow for comparing Ca2+ channel agonists.
Conclusion
This guide highlights the distinct pharmacological profiles of this compound, Bay K8644, and FPL 64176. This compound emerges as a valuable tool for selectively targeting N- and P/Q-type calcium channels, which are crucial in neurotransmitter release. In contrast, Bay K8644 and FPL 64176 are highly potent activators of L-type calcium channels, playing significant roles in cardiovascular function. The choice of agonist will critically depend on the specific calcium channel subtype and the biological question under investigation. The provided data and experimental frameworks are intended to assist researchers in making informed decisions for their studies.
References
GV-58: A Novel Calcium Channel Modifier Shows Preclinical Promise in ALS, But How Does It Stack Up Against Existing Therapies?
For Immediate Release
PITTSBURGH, PA – October 28, 2025 – In the relentless search for effective treatments for Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease, a novel calcium channel modifier, GV-58, has demonstrated promising preclinical results in a mouse model of the disease. Research presented at the Muscular Dystrophy Association (MDA) Clinical & Scientific Conference revealed that this compound delayed disease progression, enhanced neuromuscular transmission, and preserved synaptic connections.[1] This early-stage data offers a new avenue of investigation in a field with a critical unmet need. This guide provides a comprehensive evaluation of this compound's performance against existing FDA-approved treatments for ALS, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
A Landscape of Limited Options: Existing ALS Treatments
Currently, the therapeutic landscape for ALS is limited, with a handful of approved drugs that offer modest benefits in slowing disease progression or managing symptoms. These treatments, alongside the recently withdrawn AMX0035 (Relyvrio), provide a benchmark against which the potential of new candidates like this compound can be measured.
Riluzole , the first drug approved for ALS, is a glutamate inhibitor believed to reduce motor neuron damage. Clinical trials have shown that Riluzole extends survival by a modest two to three months, with real-world evidence suggesting a more substantial benefit of 6 to 19 months.[2]
Edaravone (Radicava) , an antioxidant, is thought to mitigate the effects of oxidative stress, a key contributor to motor neuron death in ALS. The pivotal MCI186-19 clinical trial demonstrated that Edaravone treatment resulted in a 33% slower rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), with a 2.49-point difference in the change from baseline compared to placebo over 24 weeks.[1][3]
Tofersen (Qalsody) is an antisense oligonucleotide specifically for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. Its accelerated approval was based on its effect on a key biomarker: neurofilament light chain (NfL), a marker of neuronal damage. The Phase 3 VALOR trial showed that Tofersen led to a robust and sustained reduction in NfL levels, with a 51% reduction in the early-start group compared to a 41% reduction in the delayed-start group over 12 months.[4][5] While the primary clinical endpoint was not met in the initial 28-week study, the open-label extension showed that earlier initiation of Tofersen slowed the decline in clinical function, respiratory function, and muscle strength.[4][6][7]
AMX0035 (Relyvrio) , a combination of sodium phenylbutyrate and taurursodiol, was voluntarily withdrawn from the market after its Phase 3 PHOENIX trial failed to meet its primary and secondary endpoints, despite promising results in an earlier Phase 2 study. This underscores the challenges in translating early findings into clinical efficacy.
This compound: Preclinical Performance in the SOD1G93A Mouse Model
This compound, a novel Cav2-specific voltage-gated calcium channel gating modifier, was evaluated in the SOD1G93A mouse model, a widely used preclinical model of ALS. The research, presented by a team from the University of Pittsburgh led by Dr. Stephen Meriney, yielded several key findings.[1]
A chronic, 20-day course of daily this compound injections, initiated at the early symptomatic stage (P90), resulted in:
-
Delayed disease progression: While specific quantitative data on motor function decline from the full study is not yet publicly available, the conference abstract reports a delay in the progression of the disease in treated mice compared to a vehicle-treated control group.[1]
-
Enhanced synaptic transmission: Ex vivo nerve-muscle preparations from this compound-treated SOD1G93A mice showed a significant increase in quantal content, a measure of the number of neurotransmitter packets released from the nerve terminal.[1] This suggests a direct enhancement of the communication between nerve and muscle. The study also reported a significantly enhanced end-plate potential amplitude.[1]
-
Maintained synapse innervation: this compound treatment helped to preserve the connection between motor neurons and muscle fibers 20 days post-injection.[1]
Quantitative Comparison of this compound and Existing ALS Treatments
The following tables summarize the available quantitative data to facilitate a direct comparison between this compound's preclinical performance and the clinical efficacy of approved ALS treatments. It is crucial to note that the this compound data is from a preclinical animal model and a conference abstract, and therefore direct comparisons to human clinical trial data should be made with caution.
Table 1: Comparison of Primary Efficacy Endpoints
| Treatment | Study Population | Primary Endpoint | Result |
| This compound | SOD1G93A Mice (preclinical) | Disease Progression, Synaptic Function | Delayed disease progression, significantly increased quantal content and end-plate potential amplitude.[1] |
| Riluzole | ALS Patients | Survival | 2-3 month median survival benefit in pivotal trials; 6-19 months in real-world studies.[2] |
| Edaravone | ALS Patients | Change in ALSFRS-R Score | 2.49-point slower decline from baseline at 24 weeks vs. placebo (p=0.0013).[1] |
| Tofersen | SOD1-ALS Patients | Change in ALSFRS-R Score | Not statistically significant at 28 weeks in the VALOR trial.[6] |
| AMX0035 | ALS Patients | Change in ALSFRS-R Score | Phase 3 PHOENIX trial did not meet primary endpoint. |
Table 2: Comparison of Biomarker and Secondary Endpoint Data
| Treatment | Biomarker/Secondary Endpoint | Result |
| This compound | Synapse Innervation | Maintained synapse innervation 20 days post-injection.[1] |
| Riluzole | Functional Status | Slower deterioration of muscle strength in some studies.[8] |
| Edaravone | ALSFRS-R Subscores | Post-hoc analysis showed the greatest slowing of progression in the gross motor domain. |
| Tofersen | Neurofilament Light Chain (NfL) | 51% reduction in early-start group vs. 41% in delayed-start group at 12 months.[4][5] |
| AMX0035 | Survival | Phase 2 suggested a 6.5-month median survival benefit, but this was not confirmed in Phase 3.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the evaluation of this compound and other ALS therapies.
Preclinical Motor Function Assessment in Mouse Models of ALS
-
Rotarod Test: This test assesses motor coordination and balance. The mouse is placed on a rotating rod that gradually accelerates. The latency to fall is recorded.
-
Grip Strength Test: This test measures muscle strength. The mouse is allowed to grip a wire mesh grid connected to a force gauge, and the peak force exerted before losing its grip is recorded.
Electrophysiological Assessment of the Neuromuscular Junction
-
Intracellular Recording of End-Plate Potentials (EPPs): Microelectrodes are used to record the voltage changes in the muscle fiber in response to nerve stimulation. The amplitude of the EPP reflects the amount of neurotransmitter released.
-
Quantal Content Analysis: This is a measure of the number of synaptic vesicles released per nerve impulse. It can be calculated by dividing the mean EPP amplitude by the mean amplitude of miniature end-plate potentials (mEPPs), which represent the response to the spontaneous release of a single vesicle.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound at the neuromuscular junction.
References
- 1. mdaconference.org [mdaconference.org]
- 2. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VALOR Biogen's Tofersen trial: a look at the open label extension data - MND Research Blog [mndresearch.blog]
- 4. Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of tofersen showed clinical benefit in SOD1-ALS patients | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. oligotherapeutics.org [oligotherapeutics.org]
- 6. Tofersen in adults with SOD1-ALS: phase 3 VALOR trial and open-label extension results | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. VALOR Biogen’s Tofersen trial: a look at the open label extension data – NZ MND Research Network [mndresearch.auckland.ac.nz]
- 8. Assessing the efficacy of amyotrophic lateral sclerosis drugs in slowing disease progression: A literature review [aimspress.com]
A Comparative Guide to the Effects of GV-58 on Neuromuscular Transmission Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GV-58, a novel calcium channel agonist, with other agents that modulate neuromuscular transmission. The data presented herein is intended to support researchers in evaluating the potential of this compound as a therapeutic agent and to provide a framework for future studies.
This compound has emerged as a promising agent for conditions characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS)[1]. Its mechanism of action involves the potentiation of neurotransmitter release from presynaptic terminals. Specifically, this compound is an agonist of N- and P/Q-type voltage-gated calcium channels, which are crucial for the influx of calcium that triggers the exocytosis of acetylcholine-containing synaptic vesicles at the neuromuscular junction[1][2]. By slowing the deactivation of these channels, this compound prolongs the duration of calcium entry into the presynaptic terminal, leading to a significant increase in acetylcholine release[1][3].
Cross-Species Analysis of this compound's Efficacy
A key aspect of understanding a drug's potential is its efficacy across different species. Studies have revealed significant species-specific differences in the effects of this compound.
Mammalian Models (Mus musculus) : In mouse models, particularly those mimicking LEMS, this compound has demonstrated robust efficacy in enhancing neuromuscular transmission. It has been shown to significantly increase the amplitude of end-plate potentials (EPPs) and the quantal content of acetylcholine release at weakened neuromuscular synapses[1]. In fact, this compound has been found to double the amount of acetylcholine released from the neuromuscular junction in mice, an effect comparable to that of the clinically used potassium channel blocker, Firdapse (amifampridine)[3].
Invertebrate Models (Drosophila melanogaster and Crayfish) : In stark contrast to the findings in mammals, studies on the larval neuromuscular junctions of Drosophila melanogaster and crayfish have shown that this compound does not produce any consistent alteration in synaptic transmission[4][5][6]. This suggests a significant difference in the molecular structure or pharmacology of the presynaptic P-type calcium channels in these invertebrate species compared to their mammalian counterparts[4][5][6].
Comparative Efficacy of this compound and Alternative Neuromuscular Modulators
This compound's performance can be benchmarked against several other compounds that also aim to enhance neuromuscular transmission, albeit through different mechanisms.
| Compound | Mechanism of Action | Species | Key Quantitative Effects |
| This compound | N- and P/Q-type Ca2+ channel agonist; slows channel deactivation. | Mouse | EC50 for N-type channels: 7.21 µM; EC50 for P/Q-type channels: 8.81 µM. Increases EPP amplitude and quantal content.[2] |
| Drosophila, Crayfish | No consistent alteration in synaptic transmission.[4][5][6] | ||
| (R)-Roscovitine | Parent compound of this compound; Ca2+ channel agonist and cyclin-dependent kinase inhibitor. | Frog | Increases quantal content by 149%.[3] |
| 3,4-Diaminopyridine (Amifampridine) | Blocks presynaptic potassium channels, prolonging action potential duration and increasing Ca2+ influx. | Mouse | Produces a 1000% increase in quantal release under low-release conditions.[7] |
| Guanidine | Increases the number of acetylcholine quanta released by a single nerve action potential. | Human, Mouse, Frog | Dose-dependent increase in quantal release.[4][5] |
| Neostigmine (Cholinesterase Inhibitor) | Inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. | General | Indirectly increases the amount of acetylcholine available to bind to postsynaptic receptors.[1][3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Electrophysiological Recording of Neuromuscular Transmission
This protocol is a generalized procedure for intracellular recording at the neuromuscular junction, applicable to various species with appropriate modifications to the saline composition and dissection techniques.
-
Animal Dissection and Preparation :
-
For mice, the phrenic nerve-hemidiaphragm preparation is commonly used.
-
For Drosophila larvae, the body wall muscles are exposed.
-
For crayfish, the opener muscle of the walking leg is prepared.
-
The dissected tissue is pinned in a recording chamber and continuously perfused with the appropriate physiological saline solution.
-
-
Intracellular Recording :
-
Sharp glass microelectrodes (10-30 MΩ) filled with 3 M KCl are used to impale individual muscle fibers near the neuromuscular junction.
-
A reference electrode is placed in the bath.
-
The resting membrane potential is monitored.
-
-
Nerve Stimulation :
-
The motor nerve is stimulated using a suction electrode or a pair of fine silver wires.
-
Single or trains of stimuli are delivered using a programmable stimulator.
-
-
Data Acquisition and Analysis :
-
End-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) are amplified, filtered, and digitized.
-
EPP Amplitude : The average amplitude of multiple EPPs is measured.
-
mEPP Amplitude and Frequency : Spontaneous mEPPs are recorded in the absence of nerve stimulation. Their average amplitude and frequency are calculated.
-
Quantal Content (m) : This is a measure of the number of acetylcholine vesicles released per nerve impulse. It can be calculated by the direct method (m = mean EPP amplitude / mean mEPP amplitude) or by statistical methods for low release probabilities.
-
-
Drug Application :
-
A stable baseline of neuromuscular transmission is established before the application of any compound.
-
This compound or other modulators are added to the perfusing saline at the desired concentration.
-
Recordings are made before, during, and after drug application to assess the effects.
-
Visualizing the Mechanisms
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound enhances acetylcholine release by prolonging Ca²⁺ channel opening.
General Experimental Workflow for Neuromuscular Junction Electrophysiology
Caption: Standard workflow for electrophysiological analysis of the NMJ.
Comparative Mechanisms of Neuromuscular Transmission Enhancers
Caption: Distinct targets of this compound, 3,4-DAP, and Cholinesterase Inhibitors.
References
- 1. Effect of 3,4‐diaminopyridine at the murine neuromuscular junction [ouci.dntb.gov.ua]
- 2. Altered properties of quantal neurotransmitter release at endplates of mice lacking P/Q-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of presynaptic calcium channel modulation by roscovitine on transmitter release at the adult frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of guanidine on transmitter release and neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidine and neuromuscular transmission. I. Effect on transmitter release occurring spontaneously and in response to single nerve stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantal release of acetylcholine in mice with reduced levels of the vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of N- and P/Q-type Channels in Neuromuscular Disorders: A Comparative Guide to GV-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GV-58, a novel N- and P/Q-type calcium channel agonist, with other alternatives for validating the role of these channels in neuromuscular disorders. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to N- and P/Q-type Calcium Channels in Neuromuscular Function
Voltage-gated calcium channels (VGCCs) are critical for neurotransmitter release at the neuromuscular junction (NMJ). Specifically, N-type (CaV2.2) and P/Q-type (CaV2.1) channels mediate the influx of calcium into the presynaptic terminal, which triggers the release of acetylcholine (ACh) and subsequent muscle contraction.[1] Dysfunction of these channels, often due to autoimmune attacks or genetic mutations, is implicated in a variety of neuromuscular disorders, leading to muscle weakness and fatigue.[2][3]
This compound is a novel small molecule that acts as a selective agonist for N- and P/Q-type calcium channels.[1] It slows the deactivation of these channels, leading to a prolonged influx of calcium during an action potential and thereby enhancing neurotransmitter release.[1] This mechanism of action makes this compound a valuable tool for studying the function of these channels and a potential therapeutic agent for certain neuromuscular disorders.
This compound: A Comparative Analysis
This section compares the performance of this compound with its parent molecule, (R)-roscovitine, and a common therapeutic alternative, 3,4-diaminopyridine (3,4-DAP).
Comparison with (R)-Roscovitine
This compound was developed as a modification of (R)-roscovitine, which was initially identified as a cyclin-dependent kinase (Cdk) inhibitor but also found to have calcium channel agonist activity.[1] this compound was designed to enhance the agonist effect on N- and P/Q-type channels while reducing Cdk inhibition.
| Parameter | This compound | (R)-Roscovitine | Fold Improvement (this compound vs. Roscovitine) |
| N-type Channel Agonist Efficacy | ~4-fold higher | Baseline | ~4x |
| P/Q-type Channel Agonist Efficacy | ~4-fold higher | Baseline | ~4x |
| N-type Channel Agonist Potency | ~3- to 4-fold higher | Baseline | ~3-4x |
| P/Q-type Channel Agonist Potency | ~3- to 4-fold higher | Baseline | ~3-4x |
| Cdk Antagonist Potency | ~20-fold lower | Baseline | ~20x decrease |
| Data sourced from Tarr et al. (2013)[1] |
Comparison with 3,4-Diaminopyridine (3,4-DAP)
3,4-DAP is a potassium channel blocker that is a first-line treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). By blocking voltage-gated potassium channels in the presynaptic terminal, 3,4-DAP broadens the action potential, which in turn increases the time that voltage-gated calcium channels are open, leading to enhanced ACh release.[4][5]
| Feature | This compound | 3,4-Diaminopyridine (3,4-DAP) |
| Primary Mechanism of Action | Directly agonizes N- and P/Q-type calcium channels, slowing their deactivation.[1] | Blocks presynaptic voltage-gated potassium channels, prolonging the action potential duration.[4] |
| Effect on Quantal Content in LEMS Model | Significantly increases quantal content.[1] | Increases quantal content.[5] |
| Synergistic Potential | Supra-additive effect when used in combination with 3,4-DAP in a LEMS mouse model.[4] | Supra-additive effect when used in combination with this compound.[4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathway at the neuromuscular junction and the mechanisms of action for this compound and 3,4-DAP.
Role of N- and P/Q-type Channels in Neuromuscular Disorders
Dysfunction of N- and P/Q-type calcium channels is a key factor in the pathophysiology of several neuromuscular disorders.
-
Lambert-Eaton Myasthenic Syndrome (LEMS): An autoimmune disorder where antibodies target P/Q-type VGCCs on the presynaptic nerve terminal, leading to a reduction in the number of functional channels and consequently, reduced ACh release.[1] This results in muscle weakness and autonomic dysfunction.
-
Amyotrophic Lateral Sclerosis (ALS): Evidence suggests that alterations in calcium homeostasis play a role in the degeneration of motor neurons in ALS. Studies have shown changes in the expression and function of N- and P/Q-type calcium channels in ALS models.[6][7] Antibodies targeting these channels have also been found in some ALS patients.[8] this compound has been suggested as a potential therapeutic agent to alleviate early symptoms of ALS by enhancing synaptic transmission.[9][10]
-
Congenital Myasthenic Syndromes (CMS): Certain forms of CMS are caused by genetic mutations affecting presynaptic proteins, including those that interact with or are involved in the function of N- and P/Q-type VGCCs.[3] For example, mutations in LAMB2, which encodes a protein that binds to P/Q- and N-type channels, can lead to a presynaptic CMS.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of N- and P/Q-type channels and to assess the effects of compounds like this compound.
Protocol 1: Intracellular Recording of End-Plate Potentials (EPPs) at the Murine Neuromuscular Junction
This protocol is adapted from standard electrophysiological techniques for studying synaptic transmission.
1. Preparation of the Neuromuscular Junction:
- Isolate the phrenic nerve-hemidiaphragm preparation from a mouse.
- Pin the preparation in a recording chamber and continuously perfuse with oxygenated Ringer's solution.
2. Electrophysiological Recording:
- Use glass microelectrodes filled with 3 M KCl for intracellular recording.
- Insert the microelectrode into a muscle fiber near the end-plate region.
- Stimulate the phrenic nerve with a suction electrode to evoke EPPs.
- Record spontaneous miniature EPPs (mEPPs) to determine quantal size.
3. Data Acquisition and Analysis:
- Amplify and digitize the recorded signals.
- Measure the amplitude of EPPs and mEPPs.
- Calculate the quantal content by dividing the mean EPP amplitude by the mean mEPP amplitude.
4. Pharmacological Manipulation:
- To study the effects of this compound or other compounds, add the desired concentration to the Ringer's solution and perfuse the preparation.
- Record EPPs and mEPPs before and after drug application to determine its effect on neurotransmitter release.
Prep [label="Isolate Phrenic Nerve-\nHemidiaphragm Preparation"];
Mount [label="Mount in Recording Chamber\nwith Ringer's Solution"];
Electrodes [label="Position Stimulating (Nerve)\n& Recording (Muscle) Electrodes"];
Record_Baseline [label="Record Baseline EPPs & mEPPs"];
Add_Drug [label="Apply this compound or Alternative\n(e.g., 3,4-DAP)"];
Record_Post_Drug [label="Record EPPs & mEPPs\nPost-Drug Application"];
Analyze [label="Analyze Data:\n- EPP Amplitude\n- mEPP Amplitude\n- Quantal Content"];
Prep -> Mount;
Mount -> Electrodes;
Electrodes -> Record_Baseline;
Record_Baseline -> Add_Drug;
Add_Drug -> Record_Post_Drug;
Record_Post_Drug -> Analyze;
}
Conclusion
This compound represents a significant advancement in the study of N- and P/Q-type calcium channels in the context of neuromuscular disorders. Its enhanced potency and selectivity over its parent compound, (R)-roscovitine, make it a more precise research tool.[1] When compared to existing therapies like 3,4-DAP, this compound offers a distinct and direct mechanism of action that may provide synergistic benefits.[4] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of these critical ion channels in disease and to evaluate the therapeutic potential of novel modulators like this compound. The continued exploration of N- and P/Q-type channel function is crucial for the development of new and improved treatments for a range of debilitating neuromuscular disorders.
References
- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of the Congenital Myasthenic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Pathologic Features of Congenital Myasthenic Syndromes Caused by 35 Genes—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of ion channels in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion channel dysfunction and altered motoneuron excitability in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commentary: Calcium in the pathomechanism of amyotrophic lateral sclerosis - Taking center stage? [jneurology.com]
- 9. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A head-to-head comparison of GV-58 and other roscovitine analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of GV-58 and other prominent roscovitine analogs. By presenting quantitative data, experimental methodologies, and visual representations of signaling pathways, this document aims to be an objective resource for evaluating the performance and characteristics of these compounds.
Introduction
Roscovitine, a purine analog, is a well-established inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its potential as an anti-cancer agent has led to the development of numerous analogs with modified properties. This guide focuses on a head-to-head comparison of this compound with its parent compound, (R)-roscovitine (also known as Seliciclib or CYC202), and another notable analog, CR8. While roscovitine and its derivatives are primarily known for their CDK inhibitory effects, compounds like this compound have been engineered to exhibit distinct activities, such as calcium channel modulation.
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and other roscovitine analogs against various protein kinases and ion channels. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile
| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p25 (IC50) | CDK7/cyclin H (IC50) | CDK9/cyclin T (IC50) | CDK4/cyclin D1 (IC50) | CDK6/cyclin D3 (IC50) |
| (R)-Roscovitine | ~0.4 µM | ~0.4 µM | ~0.4 µM | ~0.2 µM | ~0.9 µM | ~0.4 µM | >100 µM | >100 µM |
| This compound | ~8 µM | ~8 µM | ~8 µM | ~4 µM | ~18 µM | ~8 µM | >2000 µM | >2000 µM |
| CR8 | ~0.09 µM | ~0.07 µM | ~0.07 µM | ~0.04 µM | ~0.16 µM | ~0.06 µM | >20 µM | >20 µM |
Note: IC50 values can vary slightly between different experimental setups. The data presented here is a synthesis of reported values for comparative purposes.
Table 2: Calcium Channel Agonist Activity
| Compound | Target Channel | EC50 |
| This compound | N-type (Cav2.2) | 7.21 µM |
| P/Q-type (Cav2.1) | 8.81 µM | |
| (R)-Roscovitine | N-type & P/Q-type | ~30-40 µM |
As the data indicates, this compound is a significantly less potent CDK inhibitor compared to (R)-roscovitine and CR8, with approximately 20-fold lower potency[1]. Conversely, this compound demonstrates a 3- to 4-fold higher potency as a calcium channel agonist compared to its parent compound, (R)-roscovitine[1]. CR8, a second-generation analog, exhibits enhanced potency against CDKs compared to roscovitine[2].
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound, roscovitine analogs) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified kinase, and its substrate.
-
Add serial dilutions of the test compounds to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will be washed away.
-
Wash the phosphocellulose paper extensively to remove unbound ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Channel Agonist Assay (Calcium Influx Assay)
This protocol measures the ability of a compound to increase intracellular calcium concentration by acting as a calcium channel agonist.
Materials:
-
Cultured cells expressing the target calcium channel (e.g., HEK293 cells transfected with N-type or P/Q-type calcium channels).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test compounds (this compound, roscovitine analogs) dissolved in DMSO.
-
Fluorescence plate reader or a flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add serial dilutions of the test compounds to the cells.
-
Measure the baseline fluorescence intensity.
-
Depolarize the cells using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
Calculate the net increase in fluorescence for each compound concentration.
-
Plot the fluorescence increase against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells treated with test compounds.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Treat cells with the test compounds for the desired time to induce apoptosis. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Signaling Pathways and Mechanisms of Action
The differential activities of this compound and other roscovitine analogs stem from their distinct interactions with cellular signaling pathways.
CDK-Mediated Cell Cycle Regulation
Roscovitine and its analogs, such as CR8, primarily exert their effects by inhibiting CDKs. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cancer cells, apoptosis. The diagram below illustrates the central role of CDKs in cell cycle control.
As shown, roscovitine and CR8 primarily inhibit CDK1 and CDK2, leading to cell cycle arrest at the G1/S and G2/M transitions. Their low potency against CDK4/6 suggests a lesser direct impact on the initial G1 progression.
This compound and Calcium Channel Modulation
In contrast to the CDK-centric mechanism of other roscovitine analogs, this compound has been specifically designed to be a potent agonist of N-type and P/Q-type voltage-gated calcium channels[1]. This action leads to an increased influx of calcium into cells upon depolarization. This distinct mechanism of action makes this compound a valuable tool for studying processes regulated by calcium signaling and a potential therapeutic agent for conditions characterized by impaired neurotransmission, such as Lambert-Eaton myasthenic syndrome[1].
The following diagram illustrates a simplified workflow for assessing the effect of this compound on calcium influx.
Conclusion
The head-to-head comparison of this compound with other roscovitine analogs reveals a fascinating divergence in their pharmacological profiles. While (R)-roscovitine and CR8 are potent inhibitors of cyclin-dependent kinases with clear applications in oncology, this compound has been successfully repurposed as a potent and selective voltage-gated calcium channel agonist with significantly reduced CDK inhibitory activity. This highlights the versatility of the roscovitine scaffold and the potential for targeted chemical modifications to achieve desired biological effects. The choice between these analogs will ultimately depend on the specific research question or therapeutic application, with this compound being the compound of choice for investigating or modulating calcium signaling pathways, and roscovitine or CR8 being more suitable for studies involving cell cycle inhibition. This guide provides the foundational data and methodologies to aid researchers in making these informed decisions.
References
Assessing the Synergistic Effects of GV-58 with Other Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GV-58, a novel, first-in-class calcium channel agonist, has demonstrated significant potential in preclinical studies for the treatment of various neuromuscular diseases. Its unique mechanism of action, which involves the positive allosteric modulation of N- and P/Q-type voltage-gated calcium channels (CaV2), has led to investigations into its synergistic effects with other therapeutic agents. This guide provides a comparative analysis of the performance of this compound in combination with other drugs, supported by available experimental data.
Mechanism of Action: this compound
This compound is a selective agonist for N- and P/Q-type calcium channels, which are crucial for neurotransmitter release at the neuromuscular junction.[1][2] It acts by slowing the deactivation (closing) of these channels, leading to a prolonged influx of calcium into the presynaptic terminal during an action potential.[1][2] This enhanced calcium entry increases the probability of synaptic vesicle fusion and subsequent neurotransmitter release, thereby strengthening neuromuscular transmission.[1][2] Developed as a modification of (R)-roscovitine, this compound exhibits a more potent calcium channel agonist effect and a significantly reduced cyclin-dependent kinase antagonist effect compared to its parent molecule.[1]
Synergistic Effects of this compound with 3,4-Diaminopyridine (DAP)
The most well-documented synergistic interaction of this compound is with 3,4-diaminopyridine (DAP), a potassium channel antagonist. DAP broadens the presynaptic action potential, which in turn increases the duration of calcium channel opening. The combination of this compound's effect of slowing channel closing and DAP's effect of prolonging the open state results in a significant, synergistic increase in calcium influx and neurotransmitter release.
Preclinical Evidence in Neuromuscular Disease Models
The synergistic effects of this compound and DAP have been investigated in mouse models of Lambert-Eaton Myasthenic Syndrome (LEMS), Spinal Muscular Atrophy (SMA), and Amyotrophic Lateral Sclerosis (ALS).
Lambert-Eaton Myasthenic Syndrome (LEMS): In a passive transfer mouse model of LEMS, a condition characterized by reduced acetylcholine release at the neuromuscular junction, the combination of this compound and DAP was shown to be highly effective.[3] While either drug alone doubled the end-plate potential (EPP) size, their synergistic activity resulted in a significantly greater effect, restoring the EPP size to control levels.[3]
Spinal Muscular Atrophy (SMA): In a severe mouse model of SMA (SMNΔ7), the combination of this compound and DAP significantly restored neuromuscular transmission to control levels in both mildly and severely affected muscles.[4] Furthermore, acute subcutaneous administration of the combination significantly improved a behavioral measure of muscle strength.[4][5]
Amyotrophic Lateral Sclerosis (ALS): In the SOD1G93A mouse model of ALS, ex vivo treatment of nerve-muscle preparations with this compound significantly increased the quantal content, a measure of neurotransmitter release.[6] While direct synergistic studies with DAP in this model are not as extensively detailed in the provided abstracts, the mechanism of action suggests potential for synergy. Chronic administration of this compound alone was shown to delay disease progression and enhance EPP amplitude.[6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies assessing the effects of this compound alone and in combination with DAP.
| Therapeutic Agent(s) | Disease Model | Muscle Type | Endpoint | Result | Reference |
| 50 µM this compound | LEMS Mouse Model | Neuromuscular Junction | End-Plate Potential (EPP) Size | Doubled EPP size | [3] |
| 1.5 µM DAP | LEMS Mouse Model | Neuromuscular Junction | End-Plate Potential (EPP) Size | Doubled EPP size | [3] |
| 50 µM this compound + 1.5 µM DAP | LEMS Mouse Model | Neuromuscular Junction | End-Plate Potential (EPP) Size | Restored EPP to control levels (synergistic effect) | [3] |
| This compound | SMA Mouse Model (SMNΔ7) | Forearm and Trunk Muscles | Neuromuscular Transmission | Significantly restored to control levels | [4] |
| This compound + 3,4-DAP | SMA Mouse Model (SMNΔ7) | Forearm and Trunk Muscles | Neuromuscular Transmission | Significantly restored to control levels | [4] |
| This compound (subcutaneous) | SMA Mouse Model (SMNΔ7) | - | Grip Strength | Significant increase | [4] |
| This compound + 3,4-DAP (subcutaneous) | SMA Mouse Model (SMNΔ7) | - | Grip Strength | Significant increase | [4] |
| This compound (ex vivo) | ALS Mouse Model (SOD1G93A) | Epitrochleoanconeus (ETA) Muscle | Quantal Content | Significant increase | [6] |
| This compound (chronic i.p. injection) | ALS Mouse Model (SOD1G93A) | - | Disease Progression | Delayed | [6] |
| This compound (chronic i.p. injection) | ALS Mouse Model (SOD1G93A) | - | End-Plate Potential (EPP) Amplitude | Significantly enhanced | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the cited studies. For complete, detailed protocols, please refer to the full text of the referenced publications.
Animal Models
-
LEMS Model: Passive transfer mouse model, where mice receive serum from LEMS patients.[3]
-
SMA Model: SMNΔ7 mouse model of severe spinal muscular atrophy.[4]
-
ALS Model: SOD1G93A mouse model of amyotrophic lateral sclerosis.[6]
Drug Administration
-
In Vitro/Ex Vivo: Bath application of this compound and/or DAP to nerve-muscle preparations.[3][4]
-
In Vivo:
Electrophysiology
-
Intracellular Recordings: Measurement of end-plate potentials (EPPs) and quantal content at the neuromuscular junction using microelectrodes.[3][6]
Behavioral Assays
-
Grip Strength Test: A common behavioral test to assess muscle strength in mice.[3]
Mandatory Visualization
Signaling Pathway of this compound and DAP Synergy
Caption: Synergistic mechanism of this compound and 3,4-DAP at the neuromuscular junction.
Experimental Workflow for Assessing Synergy
Caption: General experimental workflow for evaluating the synergistic effects of this compound.
References
- 1. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New calcium channel agonists as potential therapeutics in Lambert-Eaton myasthenic syndrome and other neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Potentiation of neuromuscular transmission by a small molecule calcium channel gating modifier improves motor function in a severe spinal muscular atrophy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdaconference.org [mdaconference.org]
- 6. mdaconference.org [mdaconference.org]
Safety Operating Guide
Information Regarding the Handling of GV-58 Not Available
A comprehensive search for the chemical substance designated as "GV-58" has yielded no specific results. This designation does not correspond to a recognized chemical in publicly available databases. Therefore, providing accurate and reliable information on personal protective equipment (PPE), handling procedures, and disposal plans is not possible at this time.
For the safety of all researchers, scientists, and drug development professionals, it is imperative to have access to a substance's Safety Data Sheet (SDS) before any handling or experimentation. The SDS provides critical information regarding potential hazards, necessary protective measures, and emergency procedures.
To receive the requested detailed safety and logistical information, please verify the chemical's identity. The following information would be essential for a renewed and effective search:
-
Full Chemical Name: The complete and formal name of the substance.
-
CAS Number: The unique Chemical Abstracts Service registry number.
-
Alternative Names or Internal Designations: Any other names or codes used to identify the substance within your organization.
Once a positive identification of the substance can be made, a full report including the following will be provided:
-
Personal Protective Equipment (PPE): A detailed breakdown of the required PPE for handling the substance, including information on respiratory, eye, skin, and body protection.
-
Operational Plan: Step-by-step procedures for the safe handling and use of the chemical in a laboratory setting.
-
Disposal Plan: Guidelines for the safe disposal of the substance and any contaminated materials, in accordance with regulatory standards.
-
Experimental Protocols: Where available, detailed methodologies for key experiments involving the substance will be cited.
-
Data Presentation: All quantitative data will be summarized in clearly structured tables.
-
Visualizations: Diagrams illustrating any relevant signaling pathways, experimental workflows, or logical relationships will be generated using Graphviz (DOT language), adhering to the specified formatting requirements.
We are committed to being your preferred source for laboratory safety and chemical handling information. We look forward to assisting you further once more specific details about the substance are available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
